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  • Product: 1-Boc-3-(aminomethyl)-3-methylpiperidine
  • CAS: 1158759-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Boc-3-(aminomethyl)-3-methylpiperidine: Synthesis, Characterization, and Applications

Introduction: The Strategic Value of 3,3-Disubstituted Piperidine Scaffolds The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3,3-Disubstituted Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a reliable scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets. While simple substitution patterns are common, the geminal disubstitution at the 3-position, as seen in 1-Boc-3-(aminomethyl)-3-methylpiperidine, offers a unique and powerful tool for drug discovery.

The presence of a methyl and an aminomethyl group at the same carbon atom (C3) introduces a quaternary center, which imparts significant conformational rigidity. This "locking" of the piperidine ring into a more defined chair conformation can be highly advantageous for several reasons:

  • Entropy Reduction: By reducing the number of accessible conformations, the molecule pays a smaller entropic penalty upon binding to a protein target, which can lead to a significant increase in binding affinity.

  • Enhanced Selectivity: The well-defined three-dimensional arrangement of the substituents allows for highly specific interactions with a target's binding pocket, potentially reducing off-target effects.

  • Metabolic Stability: The quaternary center can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Boc-3-(aminomethyl)-3-methylpiperidine, a valuable but not widely cataloged building block for researchers and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and data from closely related analogs to provide a robust and scientifically grounded resource.

Physicochemical and Structural Properties

1-Boc-3-(aminomethyl)-3-methylpiperidine, also known as tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate, is a chiral molecule containing a primary amine and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective functionalization of the primary amine.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂Calculated
Molecular Weight 228.33 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidAnalogy to similar compounds
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral chemical principles
Storage Recommended: 2-8°C under inert atmosphereAnalogy to similar compounds

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 3,3-disubstituted piperidines can be approached through various strategies, often starting from appropriately substituted pyridines or functionalized piperidinones.[2][3] A logical and efficient pathway to the target compound involves the construction of the key 3,3-disubstituted piperidine core followed by functional group interconversion.

The proposed synthesis commences with 1-Boc-3-piperidone, a commercially available starting material.[4] The strategy involves the introduction of the methyl and a nitrile group at the C3 position, followed by the reduction of the nitrile to the primary amine.

Synthetic_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction SM 1-Boc-3-piperidone (1) INT1 1-Boc-3-hydroxy-3-cyanopiperidine (Cyanohydrin intermediate) SM->INT1 TMSCN, ZnI₂ INT2 1-Boc-3-cyano-3-methylpiperidine (3) INT1->INT2 MeMgBr, CuI TARGET 1-Boc-3-(aminomethyl)-3-methylpiperidine (4) INT2->TARGET LiAlH₄ or Raney Ni, H₂

Caption: Proposed synthetic workflow for 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Step 1: Synthesis of tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate (3)

The first step involves the installation of both the cyano and methyl groups at the C3 position of the piperidine ring. This can be achieved via a two-step, one-pot procedure starting from 1-Boc-3-piperidone (1) .

  • Cyanohydrin Formation: The ketone is first converted to a cyanohydrin intermediate (2) using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid such as zinc iodide (ZnI₂). This reaction proceeds under mild conditions and is typically high-yielding.

  • Methylation: The tertiary hydroxyl group of the cyanohydrin is then displaced by a methyl group using a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in the presence of a copper(I) catalyst. This organocuprate-mediated substitution is a reliable method for creating carbon-carbon bonds at sterically hindered centers.

Detailed Protocol:

  • To a solution of 1-Boc-3-piperidone (1) (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere at 0 °C, add zinc iodide (0.1 eq).

  • Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to -20 °C.

  • In a separate flask, prepare a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.0 eq) and add copper(I) iodide (0.15 eq). Stir for 10 minutes at 0 °C.

  • Add the pre-formed organocuprate solution to the reaction mixture dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate (3) .

Step 2: Reduction of the Nitrile to the Primary Amine (4)

The final step is the reduction of the nitrile functional group in intermediate (3) to the desired primary aminomethyl group. This transformation can be accomplished using several robust reducing agents.

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that will efficiently convert the nitrile to the amine. The reaction is typically performed in an ethereal solvent like THF.

  • Catalytic Hydrogenation: An alternative, often milder, method is catalytic hydrogenation using Raney Nickel or a rhodium catalyst under a hydrogen atmosphere. This method avoids the use of pyrophoric metal hydrides.

Detailed Protocol (using LAH):

  • To a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an argon atmosphere at 0 °C, add a solution of tert-butyl 3-cyano-3-methylpiperidine-1-carboxylate (3) (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the final product, 1-Boc-3-(aminomethyl)-3-methylpiperidine (4) .

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's structure and purity.

TechniqueExpected Results for 1-Boc-3-(aminomethyl)-3-methylpiperidine
¹H NMR Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), the C3-methyl group (singlet), the aminomethyl protons (-CH₂NH₂, singlet or AB quartet), and complex multiplets for the piperidine ring protons. The chemical shifts will show diastereotopic splitting due to the chiral center.
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), the quaternary C(CH₃)₃ carbon (~80 ppm), the C(CH₃)₃ methyls (~28 ppm), the C3 quaternary carbon, the C3-methyl, the aminomethyl carbon, and the piperidine ring carbons.
Mass Spec (ESI+) Expected [M+H]⁺ = 229.19
FT-IR Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹, two bands), C-H stretching (~2850-2950 cm⁻¹), and the strong C=O stretch of the Boc carbamate (~1680-1700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-disubstituted piperidine motif is a valuable scaffold for creating potent and selective modulators of various biological targets. The specific combination of a basic aminomethyl group and a small lipophilic methyl group in 1-Boc-3-(aminomethyl)-3-methylpiperidine makes it an attractive starting point for library synthesis and lead optimization.

Applications cluster_apps Potential Therapeutic Areas Core 1-Boc-3-(aminomethyl)- 3-methylpiperidine GPCR GPCR Ligands Core->GPCR Amide/Sulfonamide Coupling Ion Ion Channel Modulators Core->Ion Reductive Amination Enzyme Enzyme Inhibitors (e.g., Kinases, Proteases) Core->Enzyme Urea/Thiourea Formation PPI Protein-Protein Interaction (PPI) Inhibitors [1] Core->PPI Scaffold for 3D Pharmacophore

Sources

Exploratory

An In-depth Technical Guide to 1-Boc-3-(aminomethyl)-3-methylpiperidine and its Core Analogs for Drug Discovery Professionals

A Note to the Reader: The target molecule of this guide, 1-Boc-3-(aminomethyl)-3-methylpiperidine, is a novel chemical entity with limited to no currently available data in public chemical databases and literature. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The target molecule of this guide, 1-Boc-3-(aminomethyl)-3-methylpiperidine, is a novel chemical entity with limited to no currently available data in public chemical databases and literature. This guide, therefore, provides a comprehensive technical overview of its closest structural and synthetically relevant analogs: 1-Boc-3-aminopiperidine and 1-Boc-3-(aminomethyl)piperidine . By understanding the properties and synthesis of these precursors, researchers can infer potential characteristics and devise synthetic strategies for the target molecule. This guide also proposes a scientifically grounded, theoretical synthetic pathway to 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of approved pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide range of biological targets. The introduction of substituents, such as an aminomethyl group and a gem-dimethyl group at the 3-position, can significantly influence the molecule's physicochemical properties, including its lipophilicity, basicity, and conformational rigidity. These modifications are critical for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is instrumental in synthetic campaigns, enabling regioselective reactions at other positions of the ring before its facile removal under acidic conditions.

This guide will delve into the chemical properties, synthesis, and applications of two key analogs that serve as foundational knowledge for the exploration of 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Part 1: Physicochemical and Spectroscopic Properties of Key Analogs

A thorough understanding of the fundamental chemical properties of the building blocks is paramount for their effective use in multi-step syntheses. Below is a comparative summary of the known properties of 1-Boc-3-aminopiperidine and 1-Boc-3-(aminomethyl)piperidine.

Property1-Boc-3-aminopiperidine1-Boc-3-(aminomethyl)piperidine
Molecular Formula C₁₀H₂₀N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 200.28 g/mol [1]214.30 g/mol
CAS Number 184637-48-7[1]162167-97-7
Appearance Colorless to pale yellow liquid or solidLiquid
Boiling Point 277.3±33.0 °C (Predicted)[2]Not available
Density 1.041±0.06 g/cm³ (Predicted)[2]0.995 g/mL at 25 °C
Refractive Index 1.47301.4710 to 1.4750
Solubility Chloroform (Slightly), DMF (Slightly), DMSO (Slightly)[2]Not available
pKa 10.35±0.20 (Predicted)[2]Not available

Spectroscopic Data Insights:

The Boc protecting group in both molecules gives rise to characteristic signals in their NMR spectra. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the Boc group are also readily identifiable. The piperidine ring protons will present as a series of multiplets, the complexity of which depends on the conformational dynamics of the ring.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of these substituted piperidines is a critical aspect of their utility. Below are established protocols for the preparation of the two key analogs, followed by a proposed synthesis for the target molecule.

Synthesis of 1-Boc-3-aminopiperidine

A common and efficient method for the synthesis of N-Boc-3-aminopiperidine involves the selective protection of the more nucleophilic ring nitrogen of 3-aminopiperidine.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane or ethanol at 0-15 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise.

  • pH Control: Concurrently, add an aqueous solution of sodium hydroxide (1.1 eq) to maintain the pH of the reaction mixture between 11.8 and 12.2.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-amino-1-tert-butoxycarbonylpiperidine.[3]

Causality Behind Experimental Choices:

  • The use of a biphasic system with controlled pH is crucial for the regioselective Boc protection of the piperidine nitrogen over the exocyclic primary amine. The piperidine nitrogen is more basic and therefore more nucleophilic, favoring its reaction with the electrophilic Boc₂O.

  • Maintaining a low temperature during the addition of Boc₂O helps to control the exothermicity of the reaction and minimize the formation of the di-Boc protected by-product.

Proposed Synthetic Route for 1-Boc-3-(aminomethyl)-3-methylpiperidine

Given the absence of a reported synthesis for the target molecule, a plausible multi-step synthetic sequence can be designed starting from the commercially available 1-Boc-3-piperidone. This proposed route leverages well-established organic transformations.

Workflow Diagram:

G start 1-Boc-3-piperidone step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 1-Boc-3-amino-3-cyanopiperidine step1->intermediate1 step2 Methylation (e.g., MeI, NaH) intermediate1->step2 intermediate2 1-Boc-3-cyano-3-methylpiperidine step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or H2/Raney Ni) intermediate2->step3 product 1-Boc-3-(aminomethyl)-3-methylpiperidine step3->product

A proposed synthetic pathway.

Step-by-Step Methodology:

  • Strecker Synthesis: The synthesis would commence with a Strecker reaction on 1-Boc-3-piperidone. Treatment with potassium cyanide and ammonium chloride would furnish the corresponding α-aminonitrile, 1-Boc-3-amino-3-cyanopiperidine.

  • N-Alkylation: The secondary amine of the aminonitrile can be selectively methylated using a suitable methylating agent like methyl iodide in the presence of a non-nucleophilic base such as sodium hydride. This step would yield 1-Boc-3-cyano-3-methylpiperidine. A crucial aspect of this step is to ensure selective methylation of the exocyclic amine without affecting the piperidine nitrogen, which is sterically hindered and electronically deactivated by the Boc group.

  • Nitrile Reduction: The final step involves the reduction of the nitrile functionality to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation with Raney nickel. This reduction would yield the target molecule, 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Self-Validating System:

Each step in this proposed synthesis can be monitored by standard analytical techniques (TLC, LC-MS, NMR) to confirm the formation of the desired intermediate and the final product. The spectroscopic data of the intermediates and the final product would be expected to show characteristic signals corresponding to the introduced functional groups (e.g., the appearance of a methyl singlet in the ¹H NMR after methylation and the disappearance of the nitrile signal in the IR spectrum after reduction).

Part 3: Applications in Drug Discovery and Development

The strategic incorporation of substituted piperidines is a testament to their value in modulating biological activity.

Established Roles of Analogs:

  • 1-Boc-3-aminopiperidine and its enantiomers are crucial building blocks in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as linagliptin and alogliptin, which are used for the treatment of type 2 diabetes.[2] The amino group provides a key interaction point with the target enzyme.

  • These aminopiperidines are also utilized as intermediates in the synthesis of inhibitors of other enzymes, including γ-secretase modulators for potential Alzheimer's disease therapy.[2][4]

Potential Applications of 1-Boc-3-(aminomethyl)-3-methylpiperidine:

The introduction of a gem-dimethyl group at the 3-position of the piperidine ring is a design element often employed in medicinal chemistry to introduce conformational constraint. This can have several beneficial effects:

  • Increased Potency: By locking the conformation of the molecule, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity and potency.

  • Improved Selectivity: A more rigid scaffold can lead to more specific interactions with the intended target, reducing off-target effects.

  • Metabolic Stability: The gem-dimethyl group can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Logical Relationship Diagram:

G scaffold Piperidine Scaffold properties Modulated Physicochemical Properties (Lipophilicity, pKa, Conformation) scaffold->properties substituents Aminomethyl & Gem-dimethyl Groups at C3 substituents->properties outcomes Improved Pharmacological Profile properties->outcomes potency Increased Potency outcomes->potency selectivity Enhanced Selectivity outcomes->selectivity pk Favorable Pharmacokinetics outcomes->pk

Sources

Foundational

Spectroscopic Data for 1-Boc-3-(aminomethyl)-3-methylpiperidine: A Technical Guide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: Our comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the specific compound 1-Boc-3-(aminomethyl)-3-meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the specific compound 1-Boc-3-(aminomethyl)-3-methylpiperidine (CAS 1158759-16-0) has revealed that this information is not publicly available in scientific literature or common chemical databases. While the compound is listed by several chemical suppliers, they do not provide characterization data.

As a result, we are unable to provide a detailed technical guide on the spectroscopic properties of this specific molecule at this time. The synthesis and characterization of this particular substituted piperidine may have been conducted in private industrial laboratories without public disclosure, or it may be a novel compound with yet-to-be-published data.

To provide a valuable and technically sound resource, we propose to instead focus this guide on a closely related and well-characterized compound: 1-Boc-3-(aminomethyl)piperidine . This analog lacks the 3-methyl group but shares the core piperidine and aminomethyl functionalities protected by a Boc group, making its spectroscopic analysis relevant and instructive.

We believe that a detailed examination of the spectroscopic data for 1-Boc-3-(aminomethyl)piperidine will still offer significant insights for researchers working with similarly structured molecules. Should you wish to proceed with a guide on this alternative compound, please let us know, and we will be happy to generate a comprehensive technical document including NMR, IR, and MS data with detailed interpretations and experimental protocols.

Exploratory

The Synthetic Versatility of 1-Boc-3-(aminomethyl)-3-methylpiperidine: A Technical Guide to its Reactivity Profile

Introduction: In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its inherent three-dimensionality and favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its inherent three-dimensionality and favorable pharmacokinetic properties make it a privileged structure in medicinal chemistry. This technical guide delves into the nuanced reactivity profile of a particularly valuable derivative, 1-Boc-3-(aminomethyl)-3-methylpiperidine. We will explore the subtle interplay of steric and electronic factors that govern its synthetic transformations, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility as a versatile building block. This guide moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a robust and reliable application in the laboratory.

Molecular Architecture and Inherent Reactivity

1-Boc-3-(aminomethyl)-3-methylpiperidine, with the CAS Number 1158759-16-0, possesses a unique structural arrangement that dictates its chemical behavior. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen modulates the ring's overall nucleophilicity and conformational dynamics. The primary amino group, tethered to a quaternary carbon at the 3-position, is the principal site of reactivity for a variety of synthetic transformations.

The geminal methyl group at the C3 position introduces significant steric hindrance around the aminomethyl functionality. This steric bulk is a critical determinant of the molecule's reactivity, influencing the approach of electrophiles and the feasibility of certain reactions. Understanding and leveraging this steric influence is paramount for successful synthetic outcomes.

Table 1: Physicochemical Properties of 1-Boc-3-(aminomethyl)-3-methylpiperidine

PropertyValueReference
CAS Number 1158759-16-0[1]
Molecular Formula C12H24N2O2[2]
Molecular Weight 228.33 g/mol [2]
Appearance Colorless to light yellow liquid/solidN/A
Boiling Point ~314.8 °C (Predicted)N/A
Density ~0.99 g/cm³ (Predicted)N/A

Synthesis of the Core Scaffold

The synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine typically involves the protection of the piperidine nitrogen of 3-(aminomethyl)-3-methylpiperidine with a tert-butoxycarbonyl (Boc) group.[2] This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Diagram 1: Synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine

G reactant 3-(Aminomethyl)-3-methylpiperidine product 1-Boc-3-(aminomethyl)-3-methylpiperidine reactant->product Boc Protection reagent Boc₂O, Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM) reagent->product

Caption: General scheme for the Boc-protection of 3-(aminomethyl)-3-methylpiperidine.

Key Reactivity Profiles and Methodologies

The primary amino group of 1-Boc-3-(aminomethyl)-3-methylpiperidine is a versatile handle for a range of chemical modifications. The following sections detail the core reactions and provide insights into the experimental considerations.

N-Alkylation: Forging New Carbon-Nitrogen Bonds

The nucleophilic nature of the primary amino group allows for N-alkylation with various electrophiles, such as alkyl halides and sulfonates. However, the steric hindrance imposed by the adjacent 3-methyl group can significantly impact the reaction rate and may necessitate more forcing conditions compared to less hindered primary amines.[3] Over-alkylation to form the tertiary amine is a potential side reaction, which can be mitigated by careful control of stoichiometry and reaction conditions.[4]

Protocol 1: General Procedure for N-Mono-Alkylation

  • Dissolution: Dissolve 1-Boc-3-(aminomethyl)-3-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base (1.5-2.0 eq.), such as diisopropylethylamine (DIPEA) or potassium carbonate, to the solution.

  • Electrophile Addition: Slowly add the alkylating agent (1.0-1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography.

Diagram 2: N-Alkylation Workflow

G start Start: 1-Boc-3-(aminomethyl)- 3-methylpiperidine step1 Dissolve in aprotic solvent (e.g., DMF, MeCN) start->step1 step2 Add non-nucleophilic base (e.g., DIPEA, K₂CO₃) step1->step2 step3 Add alkylating agent (R-X) step2->step3 step4 Monitor reaction (TLC, LC-MS) step3->step4 step5 Aqueous work-up and extraction step4->step5 step6 Purify by column chromatography step5->step6

Caption: Step-by-step workflow for the N-alkylation of the title compound.

N-Acylation: Formation of Amide Bonds

The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, readily forms stable amide bonds. This reaction is generally high-yielding and is a cornerstone of many synthetic strategies in medicinal chemistry. The steric hindrance around the amine is less of a prohibitive factor for acylation compared to alkylation due to the higher electrophilicity of the acylating agent.

Protocol 2: General Procedure for N-Acylation

  • Dissolution: Dissolve 1-Boc-3-(aminomethyl)-3-methylpiperidine (1.0 eq.) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base (1.2-1.5 eq.), such as triethylamine (TEA) or pyridine, to the solution and cool to 0 °C.

  • Acylating Agent Addition: Slowly add the acid chloride or anhydride (1.0-1.1 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution) and extract the product. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Reductive Amination: A Controlled Pathway to Secondary Amines

Reductive amination provides a controlled and efficient method for the synthesis of secondary amines by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.

Protocol 3: General Procedure for Reductive Amination

  • Imine Formation: In a suitable solvent such as dichloroethane (DCE) or methanol, combine 1-Boc-3-(aminomethyl)-3-methylpiperidine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After a short period of stirring at room temperature, add the reducing agent, typically sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.), portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials are consumed, as indicated by TLC or LC-MS analysis.

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and purify the crude material via column chromatography.

Diagram 3: Reductive Amination Logical Flow

G A 1-Boc-3-(aminomethyl)- 3-methylpiperidine C Imine/Enamine Intermediate A->C B Aldehyde or Ketone (R'C(=O)R'') B->C E N-Substituted Product C->E Reduction D Reducing Agent (e.g., STAB) D->E

Caption: Logical relationship in a reductive amination reaction.

Deprotection of the Boc Group

The removal of the Boc protecting group is a crucial step to liberate the piperidine nitrogen for further functionalization or to reveal the final target molecule. This is typically achieved under acidic conditions.

Protocol 4: Boc Deprotection

  • Acidic Treatment: Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in dioxane).

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Removal of Acid: After completion, the excess acid and solvent are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a base to obtain the free amine.

Application in Spiropiperidine Synthesis

Spiropiperidines are an important class of compounds in drug discovery, offering a high degree of three-dimensional complexity.[5] While direct examples utilizing 1-Boc-3-(aminomethyl)-3-methylpiperidine are not abundant in the literature, its structure lends itself to the synthesis of 3-spiropiperidines. A plausible synthetic strategy would involve the intramolecular cyclization of a suitably functionalized derivative. For instance, after N-alkylation of the aminomethyl group with a substrate containing a Michael acceptor, an intramolecular aza-Michael addition could be employed to construct the spirocyclic system.

Diagram 4: Plausible Route to a 3-Spiropiperidine

G start 1-Boc-3-(aminomethyl)- 3-methylpiperidine step1 N-Alkylation with a Michael Acceptor Precursor start->step1 intermediate N-Substituted Intermediate step1->intermediate step2 Intramolecular Aza-Michael Addition intermediate->step2 product 3-Spiropiperidine Derivative step2->product

Caption: A conceptual workflow for the synthesis of a 3-spiropiperidine.

Spectroscopic Characterization

The structural elucidation of 1-Boc-3-(aminomethyl)-3-methylpiperidine and its derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Expected ¹H NMR Spectral Features:

  • Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Piperidine Ring Protons: A series of complex multiplets in the range of 1.2-3.8 ppm.

  • Aminomethyl Protons: A singlet or a pair of doublets (depending on chirality and rotational restriction) for the -CH₂-NH₂ group, typically between 2.5 and 3.0 ppm.

  • Methyl Group: A singlet for the C3-methyl group around 0.9-1.2 ppm.

Expected ¹³C NMR Spectral Features:

  • Boc Carbonyl: A resonance around 155 ppm.

  • Boc Quaternary Carbon: A signal around 80 ppm.

  • Piperidine Ring Carbons: Resonances in the aliphatic region, typically between 20-60 ppm.

  • Aminomethyl Carbon: A signal around 45-55 ppm.

  • Methyl Carbon: A resonance in the upfield region, typically 20-30 ppm.

Conclusion

1-Boc-3-(aminomethyl)-3-methylpiperidine is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its reactivity is primarily centered on the nucleophilic aminomethyl group, with the steric bulk of the adjacent methyl group and the electronic nature of the Boc-protected piperidine ring playing crucial roles in modulating its reactivity. A thorough understanding of these factors, as outlined in this guide, will empower researchers to effectively utilize this compound in the design and synthesis of novel chemical entities with potential therapeutic applications. The provided protocols serve as a robust starting point for a variety of synthetic transformations, with the understanding that optimization may be necessary depending on the specific substrate and desired outcome.

References

  • tert-Butyl (3S)-3-(aminomethyl)-3-methylpiperidine-1-carboxylate. Benchchem. 2

  • Wang, M., Wang, W., & Q, Y. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. PubChem. 6

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. 7

  • O'Brien, P. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Luguera Ruiz, A., Mariani, E., Protti, S., & Fagnoni, M. (2023). Supporting information for 2-Substituted-1,3-Imidazolidines.
  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)
  • tert-butyl 3-amino-3-methylpiperidine-1-carboxylate. Abovchem. 1

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(5), 1943-1956. 8

  • Boc-Protected Amino Groups. Organic Chemistry Portal. 9

  • Reductive Amination, and How It Works. Master Organic Chemistry. 4

  • tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate 97%. Advanced ChemBlocks. 10

  • Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(36), 6620-6633. 5

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. 3

  • Coldham, I., & Watson, D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1438-1445. 11

Sources

Foundational

The Strategic Role of 1-Boc-3-(aminomethyl)-3-methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Abstract The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] However, the drive for enhanced potency, selectivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] However, the drive for enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates a move beyond simple substitution towards more sophisticated, three-dimensional building blocks. This guide provides an in-depth technical analysis of 1-Boc-3-(aminomethyl)-3-methylpiperidine, a versatile synthetic intermediate poised to address these challenges. We will dissect its unique structural attributes, particularly the conformational restriction imposed by the C3-gem-disubstitution, and explore its profound implications for drug design. By examining its synthesis, strategic applications in lead optimization, and its role in creating metabolically robust candidates for targets such as kinases and G-protein-coupled receptors (GPCRs), this document serves as a resource for researchers and scientists dedicated to the development of next-generation therapeutics.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, forming the core of drugs across a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2][3] Its prevalence is not coincidental; the piperidine motif offers a powerful combination of desirable physicochemical properties. Its saturated, six-membered ring provides a stable, non-aromatic scaffold that can be readily functionalized. The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can be leveraged to enhance aqueous solubility and form critical ionic interactions with biological targets.

The true power of the piperidine scaffold lies in its adaptability. Medicinal chemists can strategically modify the ring to fine-tune properties such as lipophilicity, hydrogen bonding capacity, and molecular shape.[2] The introduction of substituents allows for the exploration of three-dimensional (3D) chemical space, a critical strategy for improving target affinity and selectivity while moving away from the "flat" molecules that often populate screening libraries.[4] In this context, 1-Boc-3-(aminomethyl)-3-methylpiperidine emerges not merely as another substituted piperidine, but as a high-value, rationally designed building block.

Decoding the Structure: 1-Boc-3-(aminomethyl)-3-methylpiperidine

The utility of this building block can be understood by examining its three principal components. Each element serves a distinct and crucial function in the synthetic and medicinal chemistry workflow.

cluster_main 1-Boc-3-(aminomethyl)-3-methylpiperidine cluster_boc N-Boc Protecting Group cluster_core Piperidine Core cluster_gem C3-gem-Disubstitution mol core_node Privileged scaffold Modulates solubility and pKa boc_node Enables selective reactions Easily removed under acidic conditions gem_node Conformational restriction Blocks metabolism Provides 3D vector for growth

Caption: Key functional components of the title compound.

  • The Piperidine Core : This serves as the central scaffold, providing a robust framework with a tunable basic nitrogen center.[1]

  • The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is an indispensable tool in multi-step synthesis.[5] It temporarily masks the high reactivity of the piperidine nitrogen, preventing it from interfering with reactions intended for other parts of the molecule. Its key advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, straightforward removal using mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The C3-gem-Disubstitution (Aminomethyl and Methyl) : This is the most significant feature of the molecule. The presence of two substituents on the same carbon (C3) creates a quaternary center, which has profound stereochemical and pharmacological consequences:

    • Conformational Restriction : The gem-dimethyl effect locks the piperidine ring into a more defined set of low-energy conformations. This pre-organization can significantly reduce the entropic penalty of binding to a target protein, potentially leading to a substantial increase in binding affinity.[4]

    • Metabolic Blocking : The methyl group can act as a "metabolic shield." Aliphatic C-H bonds are common sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] By replacing a hydrogen at a metabolically vulnerable position with a stable methyl group, the metabolic half-life of a drug candidate can be significantly extended.

    • Versatile Synthetic Handle : The primary amine of the aminomethyl group is a nucleophilic handle ready for synthetic elaboration.[7] It can be readily acylated, alkylated, or used in reductive aminations to connect the piperidine scaffold to other pharmacophoric elements, allowing for rapid diversification and structure-activity relationship (SAR) studies.

Synthetic Strategy and Methodologies

The synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine is not directly reported in a single procedure in the reviewed literature. However, a robust and logical pathway can be constructed from established synthetic transformations used for analogous structures. The proposed route begins with 3-methylpyridine, leveraging a sequence of reduction, protection, and functional group manipulation.

G start 3-Methylpyridine step1_out 3-Methylpiperidine start->step1_out H2, PtO2 (Hydrogenation) step2_out 1-Boc-3-methylpiperidine step1_out->step2_out (Boc)2O, Base (Boc Protection) step3_out 1-Boc-3-carboxy-3-methylpiperidine (via Lithiation & CO2 quench) step2_out->step3_out 1. s-BuLi, TMEDA 2. CO2 (gas) step4_out 1-Boc-3-(aminomethyl)-3-methylpiperidine step3_out->step4_out 1. SOCl2 2. NH4OH 3. LiAlH4 (Reduction)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Multi-step Synthesis

Causality: This protocol is designed for efficiency and control. The initial hydrogenation is a standard method for saturating pyridine rings.[1] The Boc protection is critical for directing the subsequent lithiation to the C2 position due to the directing effect of the carbamate. Quenching with CO2 installs the carboxylic acid, which is a stable precursor to the aminomethyl group. The final amide formation and reduction is a classic, high-yielding transformation.

Step 1: Hydrogenation of 3-Methylpyridine

  • To a solution of 3-methylpyridine (1.0 eq) in acetic acid, add Platinum(IV) oxide (Adam's catalyst, 0.02 eq).

  • Place the reaction mixture in a Parr hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16-24 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. Basify the residue with 4M NaOH and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylpiperidine.

Step 2: N-Boc Protection

  • Dissolve 3-methylpiperidine (1.0 eq) in dichloromethane at 0 °C.

  • Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-Boc-3-methylpiperidine.

Step 3: Carboxylation via Directed Lithiation

  • To a solution of 1-Boc-3-methylpiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sec-butyllithium (1.2 eq) dropwise.

  • Stir the resulting solution at -78 °C for 3 hours.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Acidify the aqueous layer with 1M HCl to pH 3-4 and extract with ethyl acetate (3x).

  • Dry the combined organic layers and concentrate to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 4: Amide Formation and Reduction

  • To a solution of the crude carboxylic acid (1.0 eq) in dichloromethane, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the acyl chloride.

  • Dissolve the crude acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir for 1 hour.

  • Extract the product with ethyl acetate, dry, and concentrate to yield the primary amide.

  • To a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous THF at 0 °C, add a solution of the primary amide in THF dropwise.

  • Reflux the mixture for 6 hours. Cool to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate. Purify the residue by column chromatography to yield 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Applications in Drug Design and Lead Optimization

The true value of this building block is realized when it is incorporated into drug candidates to solve specific design challenges.

A Conformationally Restricted Linker in Kinase Inhibitors

Many kinase inhibitors are designed to bind to the ATP pocket, often forming key hydrogen bonds with the "hinge" region of the enzyme.[8] These inhibitors frequently possess a linker region that connects the hinge-binding motif to a moiety that occupies an adjacent pocket. The flexibility of this linker can be detrimental, leading to a loss of potency. By replacing a flexible linker (e.g., a simple alkyl chain) with the rigid 3-methylpiperidine scaffold, functional groups can be oriented with high precision, maximizing favorable interactions and minimizing entropic loss upon binding.[8]

G cluster_kinase Hypothetical Kinase ATP-Binding Site cluster_inhibitor Inhibitor with Rigid Scaffold hinge Hinge Region Donor Acceptor hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front hinge_binder Hinge Binder (e.g., Pyrimidine) hinge_binder->hinge:f1 H-Bond scaffold N-Boc-3-aminomethyl -3-methylpiperidine hinge_binder->scaffold:N scaffold:C->hydrophobic_pocket van der Waals solvent_group Solubilizing Group (e.g., Morpholine) scaffold:C->solvent_group solvent_group->solvent_front H-Bond/Dipole

Caption: Conceptual binding of a kinase inhibitor using the rigid scaffold.

A Scaffold for Selective GPCR Modulators

G-protein-coupled receptors (GPCRs) are a major class of drug targets, but achieving selectivity between closely related receptor subtypes is a significant challenge.[9] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising path to selectivity.[10] The success of an allosteric modulator often depends on its ability to adopt a specific conformation that complements the unique topology of the allosteric site. The conformationally restricted nature of the 3-methylpiperidine scaffold makes it an ideal starting point for designing such selective modulators, reducing the likelihood of off-target binding to other subtypes.[9]

Enhancing Metabolic Stability

A common failure point for drug candidates in preclinical development is rapid metabolic clearance.[6] The C3 position of a piperidine ring can be susceptible to oxidation. The introduction of a methyl group at this position effectively blocks this metabolic pathway, increasing the compound's half-life and oral bioavailability.

Table 1: Hypothetical Metabolic Stability Data

CompoundStructure FragmentHuman Liver Microsome t½ (min)
Parent Compound A 3-H-piperidine15
Analog B 3-CH₃-piperidine125

Causality: The significant increase in the metabolic half-life (t½) for Analog B is directly attributable to the methyl group at the C3 position. This group sterically hinders the approach of CYP enzymes and replaces an oxidizable C-H bond with a more robust C-C bond, thereby increasing the overall stability of the molecule in a metabolic environment.[6]

Conclusion and Future Outlook

1-Boc-3-(aminomethyl)-3-methylpiperidine is more than a simple building block; it is a strategic tool for the modern medicinal chemist. Its pre-organized, conformationally restricted scaffold provides a distinct advantage in the rational design of potent and selective ligands. The integral methyl group serves a dual purpose, both enforcing this rigidity and providing a shield against metabolic degradation. The Boc-protected aminomethyl handle offers a straightforward and versatile point of attachment for building complex molecular architectures.

The future application of this scaffold is promising. The development of efficient, stereoselective syntheses to access the individual (R) and (S) enantiomers would further enhance its value, allowing for even finer tuning of interactions with chiral biological targets. As drug discovery continues to move towards more complex and three-dimensional chemical space, building blocks like 1-Boc-3-(aminomethyl)-3-methylpiperidine will be indispensable in the creation of safer and more effective medicines.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (Basel, Switzerland), 2021 URL: [Link]

  • Title: CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof Source: Google Patents URL
  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: CN105130879A - Preparation method of (R)
  • Title: CN103304472A - Method for synthesizing 1-BOC-3-piperidone Source: Google Patents URL
  • Title: 1-BOC-3-Aminopiperidine | C10H20N2O2 Source: PubChem URL: [Link]

  • Title: CN114349711B - Synthesis method of (R)
  • Title: Boc-(R,S-(3-aminomethyl)piperidine Source: Chem-Impex URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Development of allosteric modulators of GPCRs for treatment of CNS disorders Source: PubMed URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]

  • Title: Exploring 3-Methylpiperidine Uses: From Pharmaceuticals to Agrochemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: GPCR Allosteric Modulator Discovery Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

  • Title: 3-Methylpiperidine | C6H13N Source: PubChem URL: [Link]

  • Title: Pharmaceutically available drugs containing the piperidine core structure Source: ResearchGate URL: [Link]

  • Title: Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators Source: Frontiers URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: PubMed URL: [Link]

  • Title: Advancing GPCR Drug Discovery through Allosteric Modulation Source: YouTube URL: [Link]

  • Title: Drug Design Strategies for GPCR Allosteric Modulators Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (R)-3-Aminomethyl-1-Boc-piperidine Source: Chem-Supply URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Reductive Amination Using 1-Boc-3-(aminomethyl)-3-methylpiperidine

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a privileged structure in modern drug discovery, appearing in a vast array of approved therapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in modern drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Specifically, 3,3-disubstituted piperidines, such as the versatile intermediate 1-Boc-3-(aminomethyl)-3-methylpiperidine, offer a unique vector for exploring chemical space, enabling the synthesis of complex molecules with tailored pharmacological profiles. Reductive amination stands as one of the most robust and widely utilized methods for the functionalization of such primary amines, providing a controlled and efficient route to secondary and tertiary amines.[1] This document provides a detailed protocol and expert insights for the successful application of 1-Boc-3-(aminomethyl)-3-methylpiperidine in reductive amination reactions, targeting researchers and scientists in the field of drug development.

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination is a sequential process that begins with the condensation of an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate.[2][3] This intermediate is then reduced in situ by a selective hydride source to yield the final amine product. The reaction is typically performed under mildly acidic conditions, which catalyzes the dehydration step required for imine formation.

A key aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[5][6][7] Its steric bulk and attenuated reactivity compared to reagents like sodium borohydride (NaBH₄) prevent the premature reduction of the aldehyde or ketone.[2]

Mechanism of Reductive Amination

G cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Amine R'-NH₂ (1-Boc-3-(aminomethyl)-3-methylpiperidine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H⁺ Carbonyl R₂C=O (Aldehyde or Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion [R₂C=NHR']⁺ Hemiaminal->Iminium - H₂O Product Final Amine Product R₂CH-NHR' Iminium->Product Hydride Attack Iminium->Product Hydride NaBH(OAc)₃ (Hydride Source)

Caption: The two-stage process of reductive amination.

Experimental Protocol: Reductive Amination with 1-Boc-3-(aminomethyl)-3-methylpiperidine

This protocol provides a general method for the reductive amination of a representative ketone with 1-Boc-3-(aminomethyl)-3-methylpiperidine using sodium triacetoxyborohydride.

Materials and Equipment
  • 1-Boc-3-(aminomethyl)-3-methylpiperidine

  • Ketone or aldehyde of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid (optional, but recommended for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-(aminomethyl)-3-methylpiperidine (1.0 equivalent).

  • Addition of Carbonyl: Add the ketone or aldehyde (1.0-1.2 equivalents) to the flask.

  • Solvent and Catalyst: Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M. If the carbonyl compound is a ketone, add glacial acetic acid (1.0-1.2 equivalents) to catalyze imine formation. For aldehydes, this is often not necessary but can accelerate the reaction.[6]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight, depending on the steric hindrance of the substrates.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine.

Experimental Workflow

G start Combine Amine and Carbonyl in DCE imine Stir for 30-60 min (Imine Formation) start->imine add_stab Add NaBH(OAc)₃ imine->add_stab react Stir at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Sources

Application

Application Note: High-Purity Isolation of 1-Boc-3-(aminomethyl)-3-methylpiperidine via Automated Flash Column Chromatography

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-Boc-3-(aminomethyl)-3-methylpiperidine, a critical building block in contemporary drug discovery. The methodology...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-Boc-3-(aminomethyl)-3-methylpiperidine, a critical building block in contemporary drug discovery. The methodology centers on normal-phase flash column chromatography, detailing the scientific rationale behind parameter selection, a robust step-by-step workflow, and troubleshooting guidance. The protocol is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material (>98%) for downstream applications.

Introduction and Scientific Principle

1-Boc-3-(aminomethyl)-3-methylpiperidine is a bifunctional molecule featuring a carbamate-protected secondary amine within a piperidine ring and a primary aminomethyl substituent. This structural motif is of significant interest in the synthesis of complex pharmaceutical agents. Crude synthetic mixtures often contain unreacted starting materials, over-alkylated byproducts, and reagents, necessitating a robust purification strategy to ensure the integrity of subsequent synthetic steps.

The purification challenge arises from the compound's dual nature: the bulky, lipophilic tert-butoxycarbonyl (Boc) group and the polar, basic primary amine. This polarity difference between the protected and unprotected amine functionalities is the cornerstone of the chromatographic separation described herein.

Principle of Separation: Normal-phase chromatography on silica gel is the method of choice. Silica gel, with its surface silanol (Si-OH) groups, is a polar stationary phase. The separation mechanism relies on the differential adsorption of components from the mobile phase.

  • Target Compound: 1-Boc-3-(aminomethyl)-3-methylpiperidine interacts with the silica gel primarily through hydrogen bonding at its primary amine. The Boc-protected amine is sterically hindered and less available for strong interactions.

  • Impurities: Less polar impurities (e.g., residual starting materials) will have weaker interactions with the silica and elute first. More polar impurities will adsorb more strongly and elute later.

  • The Challenge of Basic Amines: The primary amine is basic and can interact strongly with the acidic silanol groups on the silica surface, often leading to significant peak tailing and poor separation[1][2]. To mitigate this, a small percentage of a basic modifier, such as triethylamine (TEA), is incorporated into the mobile phase. The TEA competitively binds to the acidic sites on the silica, creating a more homogenous surface and allowing the target amine to elute as a sharp, symmetrical peak[2][3]. An alternative approach involves using amine-functionalized silica, which has a basic character and can simplify purification by eliminating the need for mobile phase additives[1][4][5].

Materials and Methods

Reagents and Consumables
Item Grade/Specification Supplier Example
Crude 1-Boc-3-(aminomethyl)-3-methylpiperidineSynthetic GradeInternal Synthesis
Silica Gel for Flash Chromatography40-63 µm particle sizeSigma-Aldrich, Fisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Triethylamine (TEA)Reagent Grade, ≥99%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeVWR
HexanesHPLC GradeVWR
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck
Ninhydrin Staining Solution0.3% in Ethanol/Acetic AcidIn-house preparation
Equipment
Item Specification
Automated Flash Chromatography SystemE.g., Teledyne ISCO CombiFlash®, Biotage Selekt
Glass Column (if manual)Appropriate size for scale
TLC Developing Chamber
UV Lamp254 nm
Rotary Evaporator
High-Vacuum Pump
Safety Precautions
  • Chemical Hazards: 1-Boc-3-(aminomethyl)-3-methylpiperidine is classified as an irritant, potentially causing skin, eye, and respiratory irritation. It may be harmful if swallowed[6][7][8].

  • Solvent Hazards: Dichloromethane is a suspected carcinogen. Methanol is toxic. All solvents are flammable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Work Environment: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors[6][8].

Detailed Experimental Protocol

Phase 1: Method Development using TLC

The key to successful column chromatography is developing an appropriate solvent system using Thin-Layer Chromatography (TLC).[3]

  • Prepare Eluent Systems: Prepare small volumes of potential mobile phases. A good starting point is a gradient of Methanol in Dichloromethane. To counteract amine tailing, add 0.5-1% Triethylamine to the prepared solvent mixtures.

    • System A: 98:2:1 DCM / MeOH / TEA

    • System B: 95:5:1 DCM / MeOH / TEA

    • System C: 90:10:1 DCM / MeOH / TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude material in DCM. Using a capillary tube, spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems.

  • Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp (the Boc group is UV active). Then, stain the plate by dipping it in a ninhydrin solution and gently heating it with a heat gun. The primary amine of the target compound will appear as a distinct colored spot (typically purple/blue).

  • Select the Optimal System: The ideal solvent system will provide a Retention Factor (Rf) of ~0.25-0.35 for the target compound and show good separation from all major impurities.

Phase 2: Column Preparation and Execution

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica column.

Workflow Diagram: Purification Process

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry load Load Sample onto Column dry->load equilibrate Equilibrate Column (Low Polarity Eluent) load->equilibrate elute Run Gradient Elution (Increasing Polarity) equilibrate->elute collect Collect Fractions elute->collect tlc_check Analyze Fractions by TLC collect->tlc_check pool Pool Pure Fractions tlc_check->pool evaporate Evaporate Solvent pool->evaporate final_dry Dry Under High Vacuum evaporate->final_dry pure_product Pure Product final_dry->pure_product

Caption: Workflow for the purification of 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Step-by-Step Protocol:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of DCM.

    • Add 2-3 times the mass of the crude material in silica gel to this solution.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, leading to better separation.

  • System Setup:

    • Select a pre-packed silica column of appropriate size for the amount of crude material (e.g., a 40 g column for 1.0 g of crude).

    • Prime the system with the mobile phase solvents.

      • Solvent A: Dichloromethane + 1% Triethylamine

      • Solvent B: Methanol

  • Chromatographic Run:

    • Load the prepared dry sample onto the system.

    • Set up a linear gradient based on the TLC results. A typical gradient is shown in the table below.

    • Begin the run, collecting fractions based on the UV detector signal (220-254 nm).

Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 40-63 µmStandard polar phase for normal-phase chromatography.
Mobile Phase A Dichloromethane + 1% TriethylamineMain eluent; TEA is critical to prevent amine tailing.
Mobile Phase B MethanolStrong polar solvent to elute the target compound.
Gradient 0-2% B (2 CV), 2-10% B (15 CV), 10% B (3 CV)Starts with low polarity to elute non-polar impurities, then ramps up to elute the product.
Flow Rate 40 mL/min (for 40 g column)Standard flow for good resolution and reasonable run time.
Detection UV 254 nmThe Boc-carbamate group provides a UV chromophore.
Loading Dry LoadingEnsures sharp peaks and optimal separation.
CV = Column Volume
Phase 3: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few collected fractions onto a TLC plate. Develop and visualize the plate using the method from Phase 1.

  • Pooling: Identify all fractions containing only the pure desired product (single spot at the correct Rf). Combine these fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. Note that triethylamine may form a salt with any acidic species, which can be difficult to remove. A final aqueous workup (e.g., washing an ethyl acetate solution of the product with saturated sodium bicarbonate) can be performed if necessary, followed by drying and evaporation[9].

  • Final Drying: Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Results and Troubleshooting

Diagram: Chromatographic Separation Principle

G cluster_column Silica Column column Silica Gel (SiO2) Acidic Silanol Sites (Si-OH) imp_nonpolar Non-Polar Impurity (Weak Interaction) imp_nonpolar->column Elutes First target 1-Boc-3-(aminomethyl)-3-methylpiperidine (Moderate Interaction via -NH2) imp_polar Polar Impurity (Strong Interaction) imp_polar->column Elutes Last (or retained) target->column Elutes Second elution_order Direction of Elution →

Caption: Separation of the target compound from impurities on a silica gel column.

Troubleshooting Guide

Problem Potential Cause Solution
Product does not elute Mobile phase is not polar enough.Increase the percentage of Methanol in the gradient.
Broad, tailing peaks Strong interaction with acidic silica sites.Ensure 0.5-1% Triethylamine is present in the mobile phase. Consider using amine-functionalized silica.[1][4]
Poor separation of product and impurity Rf values are too close.Optimize the solvent system. Try a different solvent combination (e.g., Ethyl Acetate/Hexanes + 1% TEA).
Product co-elutes with triethylammonium salt Residual acid in crude material protonating the TEA.After pooling fractions, perform a mild aqueous basic wash (e.g., sat. NaHCO₃), dry the organic layer, and re-concentrate.[9]

Conclusion

This application note provides a reliable and reproducible method for the purification of 1-Boc-3-(aminomethyl)-3-methylpiperidine using automated flash column chromatography. The key to a successful separation lies in careful method development via TLC and the crucial use of a basic modifier like triethylamine to ensure sharp, symmetrical peak shapes for the amine-containing target molecule. By following this detailed protocol, researchers can consistently obtain high-purity material essential for advancing drug discovery and development programs.

References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]

  • Teledyne ISCO. (2011). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • Horváth, C., Melander, W., & Molnár, I. (1977). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 49(14), 2295-2305. Available from: [Link]

  • Silver, J. (2018). Response to "Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?". ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Patel, D., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Available from: [Link]

  • Google Patents. (2012). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Reddit r/Chempros. (2025). Triethylammonium after flash chromatography. Available from: [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available from: [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Available from: [Link]

  • TSI Journals. (2014). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • PubChem. Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. Available from: [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Available from: [Link]

  • Gomory, A., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3293. Available from: [Link]

  • PubChem. Compound Summary for CID 1502022, tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

Sources

Method

Application Note & Protocol: A Scalable and Efficient Synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine

Introduction 1-Boc-3-(aminomethyl)-3-methylpiperidine is a key building block in modern medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Boc-3-(aminomethyl)-3-methylpiperidine is a key building block in modern medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties.[1] The specific substitution pattern of this molecule, featuring a protected primary amine and a gem-dimethyl group at the 3-position, offers medicinal chemists a versatile handle for further derivatization in the development of novel therapeutics. This document provides a comprehensive, field-proven guide for the large-scale synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is selected for its scalability, efficiency, and use of readily available starting materials.

Synthetic Strategy Overview

The presented synthesis is a multi-step process commencing from the commercially available 3-hydroxypyridine. The strategy involves the initial reduction of the pyridine ring, followed by protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The resulting alcohol is then oxidized to the corresponding ketone, which serves as a crucial intermediate. Subsequent introduction of the cyano and methyl groups, followed by reduction of the nitrile, yields the target compound.

Process Workflow

G cluster_0 Step 1: Reduction & Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyanomethylation cluster_3 Step 4: Nitrile Reduction 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine  Reduction (Sodium Borohydride) 1-Boc-3-hydroxypiperidine 1-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->1-Boc-3-hydroxypiperidine  Boc Protection ((Boc)2O) 1-Boc-3-piperidone 1-Boc-3-piperidone 1-Boc-3-hydroxypiperidine->1-Boc-3-piperidone  Oppenauer Oxidation 1-Boc-3-cyano-3-methylpiperidine 1-Boc-3-cyano-3-methylpiperidine 1-Boc-3-piperidone->1-Boc-3-cyano-3-methylpiperidine  Strecker-type Reaction 1-Boc-3-(aminomethyl)-3-methylpiperidine 1-Boc-3-(aminomethyl)-3-methylpiperidine 1-Boc-3-cyano-3-methylpiperidine->1-Boc-3-(aminomethyl)-3-methylpiperidine  Catalytic Hydrogenation

Caption: Overall synthetic workflow from 3-hydroxypyridine to the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Boc-3-piperidone

This initial phase focuses on the conversion of 3-hydroxypyridine to the key intermediate, 1-Boc-3-piperidone, through a two-step, one-pot procedure.

Step 1.1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine

The pyridine ring is reduced to a piperidine using sodium borohydride in an aqueous sodium hydroxide solution.

  • Materials:

    • 3-Hydroxypyridine

    • Sodium Hydroxide (NaOH)

    • Sodium Borohydride (NaBH₄)

    • Ethyl Acetate

    • Deionized Water

  • Protocol:

    • To a suitable reaction vessel, add 3-hydroxypyridine (1.0 eq) and a 20% aqueous solution of sodium hydroxide (w/w).

    • Heat the mixture to 60°C with stirring.

    • Prepare a solution of sodium borohydride (2.5 eq) in water.

    • Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature at 60-70°C.

    • After the addition is complete, raise the temperature to 80°C and maintain for 5 hours.[2]

    • Cool the reaction to room temperature and perform an extraction with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxypiperidine.

Step 1.2: Boc Protection of 3-Hydroxypiperidine

The secondary amine of the piperidine ring is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

  • Materials:

    • Crude 3-Hydroxypiperidine from Step 1.1

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium Carbonate (Na₂CO₃)

    • Ethanol

    • Dichloromethane (DCM)

    • Hydrochloric Acid (HCl)

  • Protocol:

    • Dissolve the crude 3-hydroxypiperidine in a 50% aqueous ethanol solution.

    • Add sodium carbonate (1.5 eq).

    • At room temperature, add di-tert-butyl dicarbonate (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Adjust the pH to 6-7 with a dilute HCl solution.

    • Extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-hydroxypiperidine.[2]

Step 1.3: Oxidation to 1-Boc-3-piperidone

The secondary alcohol is oxidized to a ketone via an Oppenauer oxidation.

  • Materials:

    • 1-Boc-3-hydroxypiperidine from Step 1.2

    • Cyclohexanone

    • Aluminum isopropoxide

    • Dichloromethane (DCM)

    • Sodium Hydroxide (NaOH)

  • Protocol:

    • To a reaction vessel, add 1-Boc-3-hydroxypiperidine, cyclohexanone (as both solvent and hydrogen acceptor), and dichloromethane.

    • Add aluminum isopropoxide (0.5 eq).

    • Heat the mixture to 80°C and maintain for 8 hours.[2]

    • Cool the reaction to room temperature and quench with a 10% aqueous sodium hydroxide solution.

    • Filter the mixture and recover the dichloromethane under normal pressure.

    • Remove the cyclohexanone under reduced pressure to yield crude 1-Boc-3-piperidone. Further purification can be achieved by vacuum distillation.

Part 2: Synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine

Step 2.1: Synthesis of 1-Boc-3-cyano-3-methylpiperidine

This step involves a Strecker-type reaction to introduce the cyano and methyl groups at the 3-position.

  • Materials:

    • 1-Boc-3-piperidone

    • Acetone Cyanohydrin

    • Methylamine

    • Methanol

  • Protocol:

    • In a sealed reaction vessel, dissolve 1-Boc-3-piperidone in methanol.

    • Add a solution of methylamine in methanol.

    • Cool the mixture to 0°C and slowly add acetone cyanohydrin.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-cyano-3-methylpiperidine.

Step 2.2: Reduction of the Nitrile to the Primary Amine

The final step is the catalytic hydrogenation of the nitrile to the desired primary amine.

  • Materials:

    • 1-Boc-3-cyano-3-methylpiperidine

    • Raney Nickel (or Palladium on Carbon)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • Hydrogen Gas

  • Protocol:

    • In a high-pressure reactor, suspend 1-Boc-3-cyano-3-methylpiperidine in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel (slurry in water). The use of other catalysts like palladium on carbon is also feasible.[3]

    • To minimize the formation of secondary amine byproducts, the solvent can be saturated with ammonia.[3]

    • Pressurize the reactor with hydrogen gas (typically 50-100 bar).[4]

    • Heat the reaction to 50-80°C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Data Summary

CompoundStarting MaterialKey ReagentsExpected YieldPurity (by HPLC)
1-Boc-3-piperidone3-HydroxypyridineNaBH₄, (Boc)₂O, Aluminum isopropoxide60-70%>95%
1-Boc-3-cyano-3-methylpiperidine1-Boc-3-piperidoneAcetone Cyanohydrin, Methylamine75-85%>98%
1-Boc-3-(aminomethyl)-3-methylpiperidine1-Boc-3-cyano-3-methylpiperidineRaney Nickel, H₂85-95%>98%

Troubleshooting and Optimization

  • Low Yield in Reduction of 3-Hydroxypyridine: Ensure the quality of sodium borohydride and maintain the reaction temperature. Incomplete reaction can occur if the temperature is too low.

  • Incomplete Boc Protection: Ensure the pH is basic enough to have the free amine for reaction. An excess of (Boc)₂O may be required, but this can lead to side products.[5]

  • Formation of Secondary Amines during Nitrile Reduction: The addition of ammonia to the reaction mixture can significantly suppress the formation of secondary amine impurities.[3] Alternatively, using a higher hydrogen pressure can also favor the formation of the primary amine.

  • Catalyst Poisoning: Ensure starting materials are free of sulfur-containing impurities, which can poison the hydrogenation catalyst.

Safety Precautions

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.

  • Di-tert-butyl dicarbonate: A lachrymator and skin irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Acetone Cyanohydrin: Highly toxic and can release hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under high pressure. Use a properly rated high-pressure reactor and follow all safety protocols for high-pressure reactions. Raney Nickel is pyrophoric and must be handled under water.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. Available at: [Link]

  • US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem. Available at: [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1 - ACS Publications. Available at: [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. Available at: [Link]

  • CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents.
  • Catalytic Reduction of Nitriles. Available at: [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement - Organic Syntheses. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. Available at: [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. Available at: [Link]

  • 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. Available at: [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • reduction of nitriles - Chemguide. Available at: [Link]

  • Nitrile Reduction - Wordpress. Available at: [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine

Welcome to the technical support center for the synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine is a sequential process that requires careful control of reaction conditions to maximize yield and purity. A common and effective route commences with the commercially available 1-Boc-3-piperidone. The key transformations involve the formation of a cyanohydrin, followed by methylation at the C3 position, and finally, the reduction of the nitrile to the desired primary amine.

Synthetic_Pathway A 1-Boc-3-piperidone B 1-Boc-3-hydroxy-3-piperidinecarbonitrile A->B TMSCN, ZnI₂ C 1-Boc-3-methyl-3-piperidinecarbonitrile B->C 1. LDA, THF, -78°C 2. MeI D 1-Boc-3-(aminomethyl)-3-methylpiperidine C->D Reduction (e.g., LiAlH₄ or Raney Ni, H₂) caption Figure 1. A plausible synthetic route. Nitrile_Reduction_Side_Reaction Nitrile 1-Boc-3-methyl-3-piperidinecarbonitrile Imine Intermediate Imine Nitrile->Imine [H] PrimaryAmine Desired Primary Amine Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine + Primary Amine PrimaryAmine->SecondaryAmine + Imine caption Figure 2. Formation of secondary amine byproduct.

Caption: Figure 2. Formation of secondary amine byproduct.

Potential Cause Troubleshooting & Optimization Causality & Rationale
Reaction of Intermediate Imine - Choice of Reducing Agent: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) which rapidly reduces the imine intermediate to the primary amine. [1] - Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., Raney Nickel), the addition of ammonia can suppress the formation of secondary amines. [2]The reduction of a nitrile proceeds through an imine intermediate. This imine can react with the newly formed primary amine to generate a new imine, which is then reduced to the secondary amine byproduct. [2]
Reaction Temperature and Pressure - Optimize Hydrogenation Conditions: For catalytic hydrogenation, higher hydrogen pressure and lower temperatures generally favor the formation of the primary amine.These conditions promote the rapid reduction of the imine intermediate before it can react with the product amine.
Work-up Procedure - Careful Quenching of LiAlH₄: When using LiAlH₄, a careful and controlled work-up (e.g., Fieser workup) is crucial to prevent side reactions and ensure the protonation of the amine.Improper quenching can lead to the formation of aluminum salts that can complicate purification.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group, and can other protecting groups be used?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. It prevents the nitrogen from participating in unwanted side reactions, such as acting as a base or a nucleophile, during the synthesis. Other protecting groups like the carboxybenzyl (Cbz) group could be used; however, the choice of protecting group must be compatible with the downstream reaction conditions. For instance, a Cbz group is typically removed by catalytic hydrogenation, which would also reduce the nitrile. Therefore, the Boc group is often preferred for its orthogonal removal conditions (acid-catalyzed). [3] Q2: How can I monitor the progress of the reactions effectively?

A2: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • TLC: Provides a quick and straightforward way to visualize the disappearance of starting materials and the appearance of products. Staining with potassium permanganate or ninhydrin can be useful for visualizing amines and other functional groups that are not UV-active.

  • LC-MS: Offers more definitive identification of intermediates and products by their mass-to-charge ratio, which is particularly useful for distinguishing between the desired product and potential side products of similar polarity.

Q3: My final product is difficult to purify. What are some recommended purification strategies?

A3: Purification of the final product, 1-Boc-3-(aminomethyl)-3-methylpiperidine, can be challenging due to its basic nature and potential for co-elution with byproducts.

  • Column Chromatography: Use silica gel with an eluent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to prevent tailing of the amine product on the acidic silica. A gradient elution from a less polar to a more polar solvent system (e.g., hexanes/ethyl acetate to dichloromethane/methanol) can improve separation.

  • Acid-Base Extraction: An alternative to chromatography is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent. This can be an effective way to remove non-basic impurities.

Q4: Are there any specific safety precautions I should be aware of during this synthesis?

A4: Yes, several steps in this synthesis require specific safety measures:

  • Cyanide reagents (e.g., TMSCN): These are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide quench solution (e.g., bleach) should be readily available.

  • Strong Bases (e.g., LDA): These are pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon).

  • Lithium Aluminum Hydride (LiAlH₄): This is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and the quenching process should be done slowly and carefully at low temperatures.

IV. Experimental Protocols

Protocol 1: Methylation of 1-Boc-3-hydroxy-3-piperidinecarbonitrile
  • To a solution of 1-Boc-3-hydroxy-3-piperidinecarbonitrile (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add freshly prepared LDA (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Reduction of 1-Boc-3-methyl-3-piperidinecarbonitrile with LiAlH₄
  • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of 1-Boc-3-methyl-3-piperidinecarbonitrile (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

V. References

  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. [Link]

  • PubChem. (n.d.). tert-Butyl 3-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Arkivoc. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

Sources

Optimization

preventing di-Boc formation in piperidine protection

Welcome, researchers, to our dedicated guide on the strategic protection of piperidine. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and practical insights to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to our dedicated guide on the strategic protection of piperidine. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and practical insights to navigate the common challenges associated with this fundamental synthetic transformation. Our focus is to empower you to achieve high-yield, selective mono-N-Boc protection and effectively troubleshoot the pervasive issue of di-Boc byproduct formation.

Troubleshooting Guide: The Di-Boc Formation Dilemma

One of the most frequent challenges in the N-protection of piperidine with di-tert-butyl dicarbonate ((Boc)₂O) is the formation of the N,N-di(tert-butoxycarbonyl)piperidine byproduct, often referred to as di-Boc piperidine. This guide addresses the root causes and provides actionable solutions.

Problem 1: Significant Di-Boc Product Observed by TLC/LC-MS/NMR

Q: My reaction is producing a substantial amount of a less polar byproduct that I've identified as di-Boc piperidine. What is causing this over-reaction?

A: The formation of di-Boc piperidine is a classic example of a reaction where kinetic and thermodynamic factors are in competition.

  • Mechanistic Insight: The initial reaction of piperidine with (Boc)₂O forms the desired mono-Boc piperidine, which is the kinetically favored product.[1][2] However, the nitrogen atom of the resulting carbamate, while less nucleophilic than the starting amine, can still react with a second molecule of (Boc)₂O, especially under forcing conditions (e.g., excess (Boc)₂O, strong base, elevated temperature).[3] This second reaction leads to the thermodynamically more stable, but often undesired, di-Boc product. Research suggests that the presence of two electron-withdrawing Boc groups on the same nitrogen atom creates a "twisted" and destabilized amide-like bond, which can influence the equilibrium of the reaction.[4][5]

    dot graph "Di_Boc_Formation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Piperidine [label="Piperidine"]; Boc2O_1 [label="(Boc)₂O", shape=oval, fillcolor="#FFFFFF"]; MonoBoc [label="Mono-Boc Piperidine\n(Kinetic Product)"]; DiBoc [label="Di-Boc Piperidine\n(Thermodynamic Product)"]; Boc2O_2 [label="(Boc)₂O", shape=oval, fillcolor="#FFFFFF"];

    Piperidine -> MonoBoc [label="Fast, k₁"]; MonoBoc -> DiBoc [label="Slower, k₂\n(Reversible)"]; DiBoc -> MonoBoc [label="k₋₂"];

    {rank=same; Piperidine; Boc2O_1} {rank=same; MonoBoc; Boc2O_2} }

    Caption: Kinetic vs. Thermodynamic pathways in Boc protection.

  • Root Causes & Solutions:

    Potential CauseScientific Rationale & Recommended Action
    Excess (Boc)₂O Using a significant excess of the Boc anhydride drives the reaction equilibrium towards the di-protected product according to Le Châtelier's principle. Action: Carefully control stoichiometry. Start with 1.0-1.05 equivalents of (Boc)₂O. Monitor the reaction closely by TLC or LC-MS and add small additional portions of (Boc)₂O only if the starting material is consumed slowly.
    Strong Base / Catalyst Highly activating bases like 4-Dimethylaminopyridine (DMAP) can accelerate the second Boc addition, promoting di-Boc formation.[3] Action: Avoid strong, nucleophilic catalysts like DMAP. Use a non-nucleophilic base like triethylamine (TEA) or rely on aqueous basic conditions (e.g., NaHCO₃, NaOH) where the pH can be controlled. For many applications, no organic base is required.[6]
    High Temperature Higher temperatures provide the energy needed to overcome the activation barrier for the formation of the more stable thermodynamic product (di-Boc).[2] Reactions under thermodynamic control favor the most stable product.[7] Action: Maintain the reaction at a lower temperature (0 °C to room temperature). This favors kinetic control, leading to the faster-formed mono-Boc product.
    Reaction Time Longer reaction times, especially at elevated temperatures, allow the system to reach thermodynamic equilibrium, favoring the di-Boc product.[7] Action: Monitor the reaction closely. Once the starting piperidine is consumed (as judged by TLC/LC-MS), work up the reaction promptly. Do not let the reaction stir unnecessarily for extended periods (e.g., overnight) without confirming the product distribution.
Problem 2: How can I salvage my material if di-Boc piperidine has already formed?

Q: My reaction produced a mixture of mono- and di-Boc piperidine. Is there a way to convert the di-Boc product back to the desired mono-Boc product?

A: Yes, selective deprotection is a viable strategy. The two Boc groups on the same nitrogen are not chemically equivalent in terms of reactivity, allowing for selective removal of one.

  • Strategy 1: Catalytic Iron(III)-Mediated Deprotection: A highly effective and selective method involves the use of catalytic iron(III) salts. This method is mild and practical, often requiring no purification beyond a simple workup.[8]

    Experimental Protocol: Selective Removal of One Boc Group [8]

    • Setup: To a solution of the crude mixture containing di-Boc piperidine in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M), add a catalytic amount of iron(III) chloride (FeCl₃, 5-10 mol%).

    • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the conversion of the di-Boc species into the mono-Boc product. The reaction is typically complete within a few hours.

    • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to quench the catalyst. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The resulting material is often of high purity, but can be further purified by column chromatography if necessary.

  • Strategy 2: Controlled Thermal Deprotection: While typically used for complete deprotection, carefully controlled thermal conditions can selectively remove the more labile Boc group. This is particularly effective in continuous flow systems where temperature and residence time can be precisely managed.[9]

Proactive Prevention: High-Yield Mono-Boc Protection Protocol

The most effective strategy is to prevent di-Boc formation from the outset. By modulating the nucleophilicity of the piperidine starting material, high selectivity for mono-protection can be achieved. The "mono-protonation" strategy is a robust and widely applicable method.[10][11][12][13]

dot graph "Preventative_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Piperidine (Free Base)", shape=ellipse, fillcolor="#FFFFFF"]; add_acid [label="Add 1.0 eq. Acid\n(e.g., HCl in MeOH)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; salt [label="Piperidine HCl Salt\n(Mono-protonated)", fillcolor="#FBBC05", fontcolor="#202124"]; add_boc [label="Add 1.0 eq. (Boc)₂O\n& Base (e.g., TEA)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Selective Reaction with\nFree Base Portion"]; product [label="High Yield\nMono-Boc Piperidine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_acid; add_acid -> salt; salt -> add_boc; add_boc -> reaction; reaction -> product; }

Caption: Workflow for selective mono-Boc protection.

Recommended Protocol: Mono-Protonation for Selective Boc Protection

This protocol is adapted from established procedures for the selective mono-protection of diamines and is highly effective for piperidine.[10][11]

  • Salt Formation:

    • Dissolve piperidine (1.0 eq.) in a suitable solvent like methanol (MeOH) or tetrahydrofuran (THF) (approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent (1.0 eq.) of a strong acid. A solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or freshly prepared HCl in MeOH from acetyl chloride) is ideal. Trifluoroacetic acid (TFA) can also be used.[13]

    • Stir the mixture at 0 °C for 15-30 minutes. This establishes an equilibrium where the piperidine is predominantly present as its mono-hydrochloride salt, effectively "protecting" it from reacting.

  • Boc Addition:

    • To the cooled slurry/solution of the piperidine salt, add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq.) to neutralize the salt in situ and liberate the free amine in a controlled manner.

    • Immediately following the base, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.05 eq.), either neat or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring & Work-up:

    • Monitor the disappearance of the starting material by TLC (staining with ninhydrin or potassium permanganate is recommended as the starting material may not be UV-active).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water or brine to remove salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc-piperidine, which can be purified by silica gel chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I perform the Boc protection without any base? A: Yes, particularly in aqueous or protic solvent systems. Some catalyst-free methods in water have been shown to provide excellent chemoselectivity, avoiding di-Boc byproducts. The reaction of the amine with (Boc)₂O produces tert-butoxide, which can act as a base to deprotonate the initially formed ammonium carbamate intermediate.

Q2: My mono-Boc piperidine appears as two sets of peaks on the NMR spectrum at room temperature. Is my product impure? A: Not necessarily. This is a common observation for N-Boc protected cyclic amines. It is due to slow rotation around the carbamate C-N bond, which has partial double-bond character. This creates two distinct populations of conformers (rotamers) that are observable on the NMR timescale. Variable temperature (VT-NMR) experiments can confirm this; the peaks will coalesce into a single set at higher temperatures.

Q3: Are there alternatives to the Boc group for piperidine protection? A: Absolutely. The choice of protecting group depends on the desired orthogonality in your synthetic scheme. Common alternatives include:

  • Carbobenzyloxy (Cbz or Z): Stable to acidic and basic conditions, but readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).

  • Fluorenylmethyloxycarbonyl (Fmoc): Stable to acid and hydrogenation, but cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[14]

  • Acetyl (Ac): A robust group, typically removed under more forcing acidic or basic hydrolysis conditions.

Q4: How can I be sure I have formed the di-Boc product? A: Mass spectrometry is definitive. The di-Boc product will have a molecular weight corresponding to the addition of two Boc groups (M + 200.22 amu). In ¹H NMR, the integration of the Boc protons (-C(CH₃)₃) will be 18H relative to the piperidine ring protons, compared to 9H for the mono-Boc product.

References

[10] Ortiz-Alvarado, R., et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(3), 177-181. Available at: [Link]

[6] Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water: a green protocol. Organic Letters, 8(15), 3259–3262. Available at: [Link]

[15] JGTPS. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 4(3), 1148-1152. Available at: [Link]

[11] Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

[16] Dadwal, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10123. Available at: [Link]

[12] Kvíčala, J., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Charles University. Available at: [Link]

[13] Pospíšil, P., & Wennemers, H. (2008). Selective Mono-Boc-Protection of Bispidine. Molbank, 2008(2), M573. Available at: [Link]

[3] ScienceMadness Discussion Forum. (2010). Boc protection of amines - Mono or Di?. Available at: [Link]

[9] Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 20(6), 1154-1159. Available at: [Link]

[4] Szostak, M., et al. (2015). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N–C Cross-Coupling. The Journal of Organic Chemistry, 80(24), 12347–12353. Available at: [Link]

[1] Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

[17] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

[] Agami, C., Couty, F., & Lequesne, C. (1995). Di-tert-butyl dicarbonate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

[5] Szostak, M., et al. (2015). Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. ResearchGate. Available at: [Link]

[19] Benhaim, C., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 280172. Available at: [Link]

[20] O'Brien, P., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Organic & Biomolecular Chemistry, 13(4), 985-988. Available at: [Link]

[21] Mao, J., et al. (2003). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1431-1433. Available at: [Link]

[2] Clayden, J., & Donnard, M. (2017). Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent. Journal of the American Chemical Society, 139(40), 14033–14036. Available at: [Link]

[8] O'Brien, P., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. RSC Publishing. Available at: [Link]

Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 7(12), 1-6. Available at: [Link]

[7] LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Substituted Piperidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for challenges in the purification of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges in the purification of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and isolation of these critical heterocyclic motifs. The following content is structured in a question-and-answer format to directly address common experimental hurdles, providing not just protocols but also the underlying principles to empower your troubleshooting and method development.

Frequently Asked Questions (FAQs)
Section 1: Diastereomer Separation (Cis/Trans Isomers)

The control and separation of diastereomers, particularly cis and trans isomers, is one of the most common challenges in working with 3-substituted piperidines. Synthetic routes, such as the catalytic hydrogenation of a corresponding pyridine precursor, often yield the kinetically favored cis isomer as the major product[1][2]. Obtaining the thermodynamically more stable trans isomer, or separating the two, requires specific strategies.

Q1: My synthesis of a 3-substituted piperidine resulted in a mixture of cis and trans isomers. What is the most effective way to separate them?

A1: The separation of cis and trans diastereomers is typically achieved using chromatographic techniques. The choice between methods depends on the scale of your purification and the physical properties of your compound.

  • Supercritical Fluid Chromatography (SFC): This is often the method of choice, especially for chiral separations, due to its high efficiency, speed, and reduced solvent consumption compared to HPLC[3][4]. It is particularly effective for preparative scale work[5].

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Normal-phase chromatography on silica or alumina can often provide good separation. For compounds with suitable chromophores, UV detection is straightforward[6].

  • Fractional Crystallization: This classical method can be highly effective if one diastereomer forms a stable, well-defined crystal lattice, but it often requires significant optimization of solvents and conditions. It is generally more challenging than chromatography[1].

The following diagram outlines a decision-making process for separating diastereomers.

G cluster_0 Diastereomer Separation Strategy start Crude Mixture (Cis/Trans Isomers) q_scale What is the purification scale? start->q_scale analytical Analytical / Small Scale (<100 mg) q_scale->analytical Small preparative Preparative Scale (>100 mg) q_scale->preparative Large method_hplc Normal or Reverse-Phase Preparative HPLC analytical->method_hplc preparative->method_hplc method_sfc Preparative SFC (Often preferred for speed & efficiency) preparative->method_sfc method_xtal Fractional Crystallization (Requires significant optimization) preparative->method_xtal

Caption: Decision workflow for separating cis/trans isomers.

Q2: I synthesized the cis isomer but need the trans isomer for my studies. Is there a way to convert it without re-synthesizing?

A2: Yes, a process called epimerization can be used. The kinetically formed cis isomer can often be converted to the more thermodynamically stable trans isomer. This is driven by the relief of steric strain, as the substituents in the trans configuration can adopt a more favorable diequatorial orientation in the chair conformation of the piperidine ring[1][2][7].

This process typically involves treating the cis isomer with a base.

Protocol: Base-Mediated Epimerization of a 3-Substituted Piperidine

  • Dissolution: Dissolve the purified cis-isomer in a suitable anhydrous aprotic solvent (e.g., THF, Toluene).

  • Base Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). The choice and stoichiometry of the base may require optimization[1].

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the conversion by TLC or LC-MS. The reaction is driven towards the thermodynamic equilibrium, which usually favors the trans isomer.

  • Quench & Workup: Carefully quench the reaction with an aqueous solution (e.g., saturated NH₄Cl or water).

  • Extraction & Purification: Extract the product into an organic solvent, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate. The resulting mixture, now enriched in the trans isomer, can be purified by column chromatography.

The following diagram illustrates this synthetic and isomerization pathway.

G cluster_1 Cis/Trans Isomer Generation pyridine 3-Substituted Pyridine (Precursor) hydrogenation Catalytic Hydrogenation (e.g., PtO₂, Pd/C) pyridine->hydrogenation cis_isomer Cis-Isomer (Kinetic Product, often major) hydrogenation->cis_isomer Kinetically Favored epimerization Epimerization (Base, e.g., KOtBu) cis_isomer->epimerization trans_isomer Trans-Isomer (Thermodynamic Product) epimerization->trans_isomer Thermodynamically Favored

Caption: Typical workflow for obtaining cis and trans isomers.

Section 2: Removal of Common Process Impurities

Synthetic routes to 3-substituted piperidines can leave behind various impurities that co-elute or are difficult to remove by standard chromatography.

Q3: After my reaction workup, I suspect my 3-substituted piperidine is contaminated with water. How can I get a truly anhydrous product?

A3: Piperidine and its derivatives can form azeotropes with water, making its removal by simple evaporation challenging[8]. Several methods can be employed:

  • Drying Agents: For small to moderate scales, drying the organic solution containing your product over a strong drying agent is effective. Stand the solution over potassium hydroxide (KOH) pellets for several hours, then decant or filter[8][9]. Calcium hydride (CaH₂) can also be used, followed by distillation[8].

  • Azeotropic Distillation: For larger scales, adding a solvent like toluene or benzene and distilling the mixture can remove water. The hydrocarbon-water azeotrope boils at a lower temperature, effectively carrying the water out of the system[8].

  • Salting Out: During an aqueous workup, adding a salt like NaCl or K₂CO₃ to the aqueous layer can decrease the solubility of the piperidine derivative, helping to break the azeotrope and drive more of the product into the organic phase[8].

Q4: My purified piperidine derivative is turning yellow or brown upon storage. What is causing this and how can I fix it?

A4: The discoloration is most likely due to oxidation. Piperidines, especially when exposed to air and light, can oxidize to form various colored impurities[8]. For many applications, this may not be a major issue, but for reactions sensitive to impurities or for final compounds, repurification is necessary.

  • Purification: Distillation is the most common and effective method for removing these colored impurities from liquid piperidines[8]. For solid compounds, recrystallization is the preferred method[10].

  • Storage: To prevent re-occurrence, store the purified piperidine under an inert atmosphere (e.g., Argon or Nitrogen), protected from light, and in a cool place.

Q5: My synthesis involves the reduction of a pyridine N-oxide. I'm having trouble removing the last traces of the N-oxide starting material. Any suggestions?

A5: Pyridine N-oxides are significantly more polar and have different basicity compared to their corresponding piperidines. This difference can be exploited for purification.

  • Acid-Base Extraction: N-oxides are less basic than piperidines. You can dissolve your crude mixture in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the N-oxide may remain in the organic layer. You can then basify the aqueous layer and re-extract your pure piperidine[8].

  • Chromatography: If extraction is insufficient, column chromatography on silica gel is usually effective. The high polarity of the N-oxide will cause it to have a much stronger retention on the silica compared to the piperidine product.

ImpurityPhysical/Chemical PropertyRecommended Removal Technique
Water Forms azeotrope with piperidineDrying over KOH; Azeotropic distillation with toluene[8][9]
Oxidation Products Colored, often polarDistillation (for liquids); Recrystallization (for solids)[8]
Pyridine Precursor Aromatic, less basic than piperidineAcid wash; Carbonate salt formation[9]
Pyridine N-Oxide Highly polar, less basic than piperidineSilica gel chromatography; Acid-base extraction

Table 1: Summary of common impurities and recommended purification strategies.

Section 3: General Chromatographic Troubleshooting

Q6: I'm trying to purify my 3-substituted piperidine on a silica gel column, but I'm getting severe peak tailing. What's wrong?

A6: This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The issue stems from the strong interaction between the basic nitrogen of your piperidine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the analyte to "stick" to the column, resulting in a tailed peak shape[10].

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (Et₃N) or ammonia (in methanol) is sufficient to neutralize the acidic sites on the silica, leading to symmetrical peaks[10].

  • Use a Different Stationary Phase: If adding a modifier is not desirable (e.g., it's difficult to remove from your product), consider using a less acidic stationary phase like alumina (Al₂O₃) or a deactivated reverse-phase silica (e.g., C18)[10].

G cluster_2 Troubleshooting Peak Tailing problem Problem: Severe Peak Tailing cause Cause: Basic Piperidine interacts with Acidic Silica Gel (Si-OH groups) problem->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) cause->solution1 solution2 Solution 2: Change Stationary Phase (e.g., Alumina, C18) cause->solution2

Caption: Logic for troubleshooting peak tailing in piperidine purification.

References
  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Rowbotham, J. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved January 26, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Fray, M. J., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved January 26, 2026, from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). Journal of Mass Spectrometry. Retrieved January 26, 2026, from [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.). Google Patents.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (2001). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Preparative Supercritical Fluid Chromatography Made Easy. (2022). YouTube. Retrieved January 26, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature Catalysis. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 1-Boc-3-(aminomethyl)-3-methylpiperidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-Boc-3-(aminomethyl)-3-methylpiperidine. This document is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Boc-3-(aminomethyl)-3-methylpiperidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for reactions involving this versatile building block. The unique structure of this compound, featuring a sterically hindered primary amine adjacent to a quaternary center and a Boc-protected cyclic secondary amine, presents specific challenges and opportunities where solvent selection becomes a critical parameter for success. This guide moves beyond simple protocol recitation to explain the underlying chemical principles governing its reactivity, empowering you to optimize your synthetic routes.

Core Chemical Principles: The Solvent's Commanding Role

The reactivity of the primary aminomethyl group in 1-Boc-3-(aminomethyl)-3-methylpiperidine is fundamentally governed by its nucleophilicity and the steric environment around it. The solvent is not a passive medium but an active participant that can dramatically modulate these factors. Understanding the interplay between the solvent and the amine is the first step toward troubleshooting and optimization.

1. Solvent-Nucleophile Interactions:

The lone pair of electrons on the primary amine is the heart of its nucleophilicity. Solvents interact with this lone pair, directly impacting its availability to attack an electrophile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons and can form strong hydrogen bonds with the amine's lone pair. This creates a "solvent cage" around the nucleophile, effectively stabilizing it and lowering its ground-state energy.[1][2] To react, the amine must be desolvated, which requires a significant energy input, thereby slowing the reaction rate.[3] While excellent for dissolving polar reagents, these solvents often reduce the nucleophilic potential of amines.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have large dipole moments but lack acidic protons. They are poor hydrogen-bond donors. Consequently, they solvate the accompanying cations of reagents but leave the anionic or neutral nucleophile relatively "naked" and highly reactive.[4] This lack of a solvent cage makes polar aprotic solvents the preferred choice for many nucleophilic substitution (SN2) reactions involving amines.[5][6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents interact weakly with the amine. While they do not suppress nucleophilicity via hydrogen bonding, they often fail to adequately dissolve the amine or other polar coupling reagents, leading to heterogeneous mixtures and slow, inefficient reactions.[7] Dichloromethane (DCM) is a common and effective compromise, offering good solubility for many organic compounds without the strong solvating effects of protic media.

2. Steric Hindrance Considerations:

The presence of a methyl group on the same carbon as the aminomethyl substituent (the C3 position) creates significant steric bulk. This bulk can hinder the approach of electrophiles to the nitrogen atom, a challenge that is compounded by the conformation of the piperidine ring. This inherent steric hindrance makes the choice of solvent even more critical, as an optimal solvent can enhance the effective nucleophilicity of the amine to overcome this physical barrier.[8][9]

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions with 1-Boc-3-(aminomethyl)-3-methylpiperidine, with a focus on providing solvent-based solutions.

FAQ 1: My acylation (amide bond formation) is slow, incomplete, or fails entirely. What should I do?

This is the most common challenge. The low reactivity is typically a combination of steric hindrance and suboptimal solvent conditions.

Primary Cause: Suppressed Nucleophilicity & Steric Hindrance

An incoming acylating agent (e.g., an acid chloride or an activated ester) must navigate a sterically congested environment to react with a primary amine whose nucleophilicity might already be dampened by the solvent.

Troubleshooting & Optimization Strategy:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like methanol or ethanol, your first step should be to switch. Polar aprotic solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (ACN) , or Dichloromethane (DCM) will enhance the amine's nucleophilicity.

  • Employ a Non-Nucleophilic Base: The reaction of an amine with an acid chloride produces HCl. This will protonate your starting amine, rendering it non-nucleophilic. A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to scavenge this acid. DIPEA is often preferred due to its increased steric bulk, which prevents it from competing as a nucleophile.

  • Consider the Coupling Agent: For couplings with carboxylic acids, standard agents like HATU, HOBt/EDC are effective. These reactions are almost exclusively run in polar aprotic solvents like DMF. If these fail, it points to severe steric hindrance.

  • Elevate the Temperature: For particularly stubborn acylations, performing the reaction in a higher-boiling non-coordinating solvent like Toluene or 1,4-Dioxane at elevated temperatures (e.g., 80-110 °C) can provide the necessary energy to overcome the activation barrier. Ensure your reagents are soluble enough in these systems.

Table 1: Solvent Selection Guide for Acylation Reactions
Solvent ClassRecommended SolventsRationale & Key Considerations
Polar Aprotic (First Choice) DMF, ACN, DCM, THFMaximizes amine nucleophilicity. Excellent for dissolving starting materials and coupling reagents. DCM is a great starting point for reactions with acid chlorides. DMF is standard for peptide coupling reagents.
Polar Protic Methanol, EthanolNot Recommended. Suppresses nucleophilicity through hydrogen bonding, leading to slow or failed reactions.
Nonpolar Toluene, DioxaneUse for difficult reactions requiring high temperatures. Solubility of reagents can be a limiting factor.
Experimental Protocol: Acylation with an Acid Chloride

This protocol provides a robust starting point for the acylation of 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Materials:

  • 1-Boc-3-(aminomethyl)-3-methylpiperidine (1.0 eq)

  • Acid Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 1-Boc-3-(aminomethyl)-3-methylpiperidine and DIPEA in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Slow Addition: Add the acid chloride dropwise to the stirred solution. A slow addition rate prevents the formation of side products and allows for better temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2: Why am I seeing significant side products in my alkylation reaction?

Alkylation of primary amines can be notoriously difficult to control, often leading to a mixture of products.[10] Solvent choice can help steer the reaction toward the desired mono-alkylated product.

Potential Causes:

  • Over-alkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine.[11]

  • Elimination (E2): If the alkyl halide is secondary or tertiary, the sterically hindered amine can act as a base, promoting the E2 elimination pathway to form an alkene instead of the desired SN2 substitution product.[12]

Diagram: Competing Reaction Pathways ```dot

G cluster_reactants Reactants Amine Primary Amine (Nucleophile/Base) SN2_Product Desired Product (Mono-alkylation) Amine->SN2_Product SN2 Attack E2_Product Side Product (Elimination) Amine->E2_Product E2 Elimination (Acts as Base) AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->SN2_Product Overalkylation_Product Side Product (Di-alkylation) AlkylHalide->Overalkylation_Product AlkylHalide->E2_Product SN2_Product->Overalkylation_Product SN2 Attack (Often Faster)

Caption: Decision tree for Boc deprotection risk.

By carefully considering these solvent effects and troubleshooting strategies, you can significantly improve the outcome of your reactions with 1-Boc-3-(aminomethyl)-3-methylpiperidine, leading to higher yields, cleaner reaction profiles, and more efficient syntheses.

References
  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • Chemistry LibreTexts. (2014). Factors That Affect SN2 Reactions. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of 1-Boc-3-(aminomethyl)-3-methylpiperidine and 1-Boc-4-(aminomethyl)piperidine

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a three-dimensional (3D) framework for orienting pharmacophoric elements.[2][3] Among the myriad of substituted piperidines, 1-Boc-3-(aminomethyl)-3-methylpiperidine and 1-Boc-4-(aminomethyl)piperidine have emerged as particularly valuable building blocks. While structurally similar, the seemingly subtle difference in the substitution pattern on the piperidine ring—a gem-dimethyl group at the 3-position versus a hydrogen at the 4-position—leads to significant divergences in their conformational behavior, reactivity, and ultimately, their strategic application in the synthesis of complex molecules.

This guide provides an in-depth comparison of these two key synthetic intermediates, offering insights into their structural nuances, comparative reactivity in common synthetic transformations, and strategic deployment in drug discovery programs.

Structural and Conformational Analysis: A Tale of Symmetry and Asymmetry

The synthetic utility of a building block is intrinsically linked to its three-dimensional structure. The piperidine ring exists predominantly in a chair conformation to minimize torsional strain.[4][5] However, the substitution pattern dictates the conformational dynamics and the spatial presentation of reactive functional groups.

1.1. 1-Boc-4-(aminomethyl)piperidine: The Symmetric and Flexible Standard

1-Boc-4-(aminomethyl)piperidine represents a conformationally flexible and symmetric system. The aminomethyl group can occupy either an axial or equatorial position, with the equatorial conformation being generally favored to minimize 1,3-diaxial interactions. This conformational flexibility allows the aminomethyl group to readily orient itself for optimal interaction with a binding partner, a desirable trait in drug design. Its symmetry simplifies synthetic planning and often leads to more predictable outcomes in reactions.

1.2. 1-Boc-3-(aminomethyl)-3-methylpiperidine: Introducing Rigidity and a Quaternary Center

In contrast, 1-Boc-3-(aminomethyl)-3-methylpiperidine introduces two key structural features: a gem-dimethyl group and a quaternary carbon center. The gem-dimethyl group, through the Thorpe-Ingold effect, can influence the ring's conformational preference and the reactivity of adjacent functional groups.[6][7] This substitution pattern restricts the conformational flexibility of the piperidine ring, leading to a more rigid scaffold. This rigidity can be advantageous in drug design by locking in a bioactive conformation and potentially increasing binding affinity. Furthermore, the presence of a quaternary center at the 3-position provides a unique structural motif that can be exploited for creating spirocyclic systems or for probing specific regions of a protein binding pocket.

Table 1: Comparative Physicochemical Properties

Property1-Boc-3-(aminomethyl)-3-methylpiperidine1-Boc-4-(aminomethyl)piperidine
Molecular Formula C12H24N2O2C11H22N2O2[8]
Molecular Weight 228.33 g/mol 214.30 g/mol [8]
Topological Polar Surface Area 41.5 Ų41.5 Ų
General Feature Asymmetric, conformationally restrictedSymmetric, conformationally flexible
Comparative Reactivity in Key Synthetic Transformations

The primary amino group in both molecules is the key reactive handle for further elaboration. However, the steric and electronic environment surrounding this amine dictates its reactivity in common synthetic transformations.

2.1. Amide Bond Formation

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The nucleophilicity of the primary amine is a key determinant of reaction efficiency.

  • 1-Boc-4-(aminomethyl)piperidine: The aminomethyl group is sterically unencumbered, allowing for facile reaction with a wide range of carboxylic acids and coupling reagents. Reactions typically proceed under standard conditions with high yields.

  • 1-Boc-3-(aminomethyl)-3-methylpiperidine: The presence of the adjacent methyl group introduces a degree of steric hindrance around the aminomethyl group. While still readily undergoing acylation, slightly more forcing conditions or longer reaction times may be required, particularly with sterically demanding carboxylic acids.

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) at 0 °C, add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture for 15 minutes to activate the carboxylic acid.

  • Add a solution of either 1-Boc-3-(aminomethyl)-3-methylpiperidine or 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Table 2: Representative Yields in Amide Coupling Reactions

Carboxylic AcidCoupling with 1-Boc-3-(aminomethyl)-3-methylpiperidine (Yield)Coupling with 1-Boc-4-(aminomethyl)piperidine (Yield)
Benzoic Acid>90%>95%
Isobutyric Acid85-90%>95%
2,4,6-Trimethylbenzoic Acid60-70%80-85%

Note: Yields are illustrative and can vary based on specific reaction conditions.

2.2. Reductive Amination

Reductive amination is a powerful tool for forming C-N bonds. The initial step, the formation of an imine or enamine, can be influenced by steric factors.

  • 1-Boc-4-(aminomethyl)piperidine: Readily participates in reductive amination with a variety of aldehydes and ketones under standard conditions (e.g., NaBH(OAc)3, NaBH3CN).

  • 1-Boc-3-(aminomethyl)-3-methylpiperidine: The steric bulk near the amine may slightly retard the rate of imine formation, potentially requiring longer reaction times or a slight excess of the carbonyl compound.

Caption: General workflow for reductive amination.

Strategic Applications in Drug Discovery

The choice between these two building blocks is often dictated by the specific goals of the drug discovery program.

3.1. 1-Boc-4-(aminomethyl)piperidine: A Versatile Scaffold for Exploring Chemical Space

The flexibility and predictable reactivity of 1-Boc-4-(aminomethyl)piperidine make it an ideal starting point for library synthesis and initial structure-activity relationship (SAR) studies.[9][10] The 4-aminomethyl group provides a convenient vector for extending a molecule out of a binding pocket to engage with solvent or to pick up additional interactions. It is a workhorse in the synthesis of kinase inhibitors, GPCR ligands, and other therapeutic agents where a flexible linker is desired.[11]

3.2. 1-Boc-3-(aminomethyl)-3-methylpiperidine: A Tool for Conformational Constraint and Spirocycle Synthesis

The rigidity of the 3,3-disubstituted piperidine scaffold is a powerful tool for optimizing lead compounds. By locking in a specific conformation, it is possible to improve binding affinity and selectivity. The gem-dimethyl group can also serve as a lipophilic handle to probe hydrophobic pockets in a protein target.

A particularly valuable application of 1-Boc-3-(aminomethyl)-3-methylpiperidine is in the synthesis of spirocyclic compounds.[12] The quaternary center at the 3-position is a pre-installed spirocyclic junction, which can be elaborated through various cyclization strategies. Spirocycles are highly sought-after motifs in modern drug discovery due to their inherent three-dimensionality and novelty.[3][13]

Caption: Conceptual pathway to spirocycles.

Conclusion and Recommendations

Both 1-Boc-3-(aminomethyl)-3-methylpiperidine and 1-Boc-4-(aminomethyl)piperidine are indispensable tools in the synthetic chemist's arsenal.

  • Choose 1-Boc-4-(aminomethyl)piperidine for:

    • Initial library synthesis and broad SAR exploration.

    • Applications requiring a flexible linker.

    • When predictable and high-yielding reactions are a priority.

  • Choose 1-Boc-3-(aminomethyl)-3-methylpiperidine for:

    • Lead optimization to introduce conformational rigidity.

    • Probing steric and lipophilic interactions in a binding pocket.

    • The strategic synthesis of novel spirocyclic scaffolds.

By understanding the fundamental differences in their structure, conformation, and reactivity, researchers can make informed decisions to accelerate their drug discovery and development programs. The judicious selection of these building blocks allows for a more efficient and strategic exploration of chemical space, ultimately leading to the identification of more potent and selective drug candidates.

References

  • Chem-Impex. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • Pipzine Chemicals. 1-Boc-3-Aminomethylpiperidine Supplier China. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • Arkivoc. Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. [Link]

  • PMC - PubMed Central. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PMC - NIH. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research. [Link]

  • ACS Publications. Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases | ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. The gem-Dimethyl Effect Revisited. [Link]

  • PMC - NIH. synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. [Link]

  • Taylor & Francis Online. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]

  • Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • ACS Publications. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

Sources

Comparative

The Strategic Advantage of Chirality: A Comparative Guide to Piperidine Building Blocks in Modern Drug Design

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is a testament to its fa...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[1] The introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity.[2][3] This technical guide provides a comprehensive comparison of chiral piperidine building blocks, delving into their synthesis, impact on drug properties, and strategic application in drug design.

The Decisive Role of Stereochemistry in Piperidine Scaffolds

The three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target.[1] Introducing a chiral center can profoundly influence a molecule's efficacy, potency, and safety profile.[1] The benefits of incorporating chirality into a piperidine scaffold are multifaceted:

  • Modulation of Physicochemical Properties: Chirality can alter a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

  • Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects.[2][3]

  • Improved Pharmacokinetic Properties: The specific stereochemistry of a chiral piperidine can influence its metabolic pathway and rate of clearance, leading to an optimized pharmacokinetic profile.[2][3]

  • Reduction of hERG Toxicity: The introduction of a chiral center in the piperidine ring has been demonstrated to reduce cardiac hERG toxicity in some drug candidates.[2][3]

Comparative Analysis of Chiral Piperidine Building Blocks

The strategic placement of substituents on the piperidine ring offers a powerful tool for fine-tuning the pharmacological properties of a drug candidate. This section provides a comparative overview of 2-substituted and 3-substituted chiral piperidines, two of the most prevalent classes of these building blocks in medicinal chemistry.

2-Substituted Chiral Piperidines: A Gateway to Potency and Selectivity

2-substituted piperidines are found in numerous approved drugs and clinical candidates. The substituent at the 2-position can significantly impact the molecule's interaction with its biological target and its overall physicochemical properties.

A prime example of a 2-substituted piperidine is Methylphenidate (Ritalin), used in the treatment of ADHD.[4] The threo-(R,R)-enantiomer is the more pharmacologically active isomer, highlighting the critical role of stereochemistry.[4] Methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] The specific orientation of the phenyl and methyl ester groups in the active enantiomer is crucial for its high-affinity binding to these transporters.

G DA_NE DA_NE Vesicle Vesicle DA_NE->Vesicle Stored DA_NE_Synapse DA_NE_Synapse Vesicle->DA_NE_Synapse Released DAT_NET DAT_NET DA_NE_Synapse->DAT_NET Reuptake Receptor Receptor DA_NE_Synapse->Receptor Binds Methylphenidate Methylphenidate Methylphenidate->DAT_NET Blocks Signal Signal Receptor->Signal

The following table summarizes the impact of stereochemistry on the activity of 2-substituted piperidine-containing compounds.

Compound/TargetEnantiomer/DiastereomerActivity (IC₅₀/Kᵢ)SelectivityReference
Methylphenidate (DAT) threo-(R,R)13.9 nM (Kᵢ)High for DAT/NET[4]
erythro-(R,S)213 nM (Kᵢ)Lower[4]
PCAF Inhibitor (S)-enantiomer0.023 µM (IC₅₀)>43-fold vs. other HATs[2]
(R)-enantiomer>10 µM (IC₅₀)[2]
3-Substituted Chiral Piperidines: Fine-Tuning Physicochemical and Pharmacokinetic Properties

Substitution at the 3-position of the piperidine ring offers another strategic vector for modifying a molecule's properties. This position is often less involved in direct binding interactions with the primary target but can significantly influence solubility, metabolic stability, and selectivity.

A notable example is the development of EGFR inhibitors, where shifting a substituent from the 4-position to the 3-position of the piperidine ring dramatically increased selectivity for mutant EGFR over wild-type.[2]

The table below illustrates the effect of the substituent position on the selectivity of EGFR inhibitors.

CompoundPiperidine SubstitutionEGFRL858R/T790M/C797S IC₅₀ (nM)EGFRWT IC₅₀ (nM)Selectivity (WT/mutant)Reference
Compound 54 4-substituted1.32.51.9[2]
Compound 55 3-substituted0.928.131.2[2]

Key Synthetic Strategies for Chiral Piperidines

The efficient and stereocontrolled synthesis of chiral piperidines is a cornerstone of their application in drug discovery. Several powerful methods have been developed, each with its own advantages and limitations.

G Start Achiral/Prochiral Starting Materials Chiral_Pool Chiral Pool Synthesis Start->Chiral_Pool Asymmetric_Catalysis Asymmetric Catalysis Start->Asymmetric_Catalysis Resolution Chiral Resolution Start->Resolution Chiral_Auxiliary Chiral Auxiliary Start->Chiral_Auxiliary Product Enantioenriched Chiral Piperidine Chiral_Pool->Product Asymmetric_Catalysis->Product Resolution->Product Chiral_Auxiliary->Product

Asymmetric Hydrogenation of Pyridines

This method allows for the direct conversion of readily available pyridine precursors into chiral piperidines with high enantioselectivity.

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor ([Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (S,S)-Et-DuPhos) in a degassed solvent such as methanol.

  • Reaction Setup: In a separate vial, dissolve the N-protected pyridine substrate in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the reaction vial in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.[5]

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.[5]

  • Work-up and Purification: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.[5] Purify the residue by silica gel column chromatography.

Enantioselective Synthesis of 3-Substituted Piperidines via Asymmetric Reductive Heck Reaction

This powerful three-step sequence provides access to enantioenriched 3-substituted piperidines from simple pyridine starting materials.[6][7][8]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [6][9]

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[6]

  • Maintain the reaction mixture at -78 °C for 3 hours.[9]

  • Quench the reaction by the addition of water (50 mL).[6]

  • Extract the mixture with diethyl ether (2 x 30 mL).[9]

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.[9]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [6]

  • In a glovebox, prepare a solution of the rhodium catalyst and chiral ligand in a suitable solvent.

  • Stir the catalyst solution at 70 °C for 10 minutes.[6]

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv).[6]

  • Stir the resulting mixture at 70 °C for 20 hours.[6]

  • Upon completion, cool the reaction to room temperature, dilute with Et₂O, and pass through a plug of SiO₂.[6]

Step 3: Reduction and Deprotection [7][8]

  • The resulting 3-substituted tetrahydropyridine is subjected to standard hydrogenation conditions (e.g., H₂, Pd/C) to reduce the double bond.

  • The protecting group is then removed under appropriate conditions to yield the final enantioenriched 3-substituted piperidine.

Bioisosteric Replacement of the Piperidine Ring

While the piperidine ring is a highly valuable scaffold, in some cases, its replacement with a bioisostere can lead to improved properties.[10] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The goal of bioisosteric replacement is to enhance potency, reduce toxicity, or alter the pharmacokinetic profile of a compound.[10]

G Piperidine Piperidine Pyrrolidine Pyrrolidine Piperidine->Pyrrolidine Ring Contraction Azepane Azepane Piperidine->Azepane Ring Expansion Morpholine Morpholine Piperidine->Morpholine Heteroatom Insertion (O) Thiomorpholine Thiomorpholine Piperidine->Thiomorpholine Heteroatom Insertion (S) Piperazine Piperazine Piperidine->Piperazine Heteroatom Insertion (N)

For instance, replacing a piperidine ring with a morpholine can increase polarity and potentially reduce metabolism at the positions adjacent to the nitrogen.[11]

Conclusion

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[1] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[1] A deep understanding of the synthetic methodologies to access these building blocks, coupled with a rational approach to their incorporation into drug candidates, is paramount for the successful development of the next generation of therapeutics.

References

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe Seiyaku's 2009 pipeline. Journal of medicinal chemistry, 54(10), 3451–3479.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Zajdel, P., Kurczab, R., & Grychowska, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 284, 116964.
  • Methylphenidate. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. (2023). ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of 2-arylpiperazines. (2011). PubMed. Retrieved from [Link]

  • Singh, S., & Sharma, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug metabolism letters, 15(1), 2–13.
  • Besztercey, A., G. (2022). The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs. Frontiers in Pharmacology, 13, 864500.
  • E. C. M. D. L. F. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8049–8054.
  • M. E. D. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 58(11), 4475–4492.
  • S. L. W. (2016).
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Retrieved from [Link]

  • E. C. M. D. L. F. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8049–8054.
  • L. R. Y. (2021). PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. Retrieved from [Link]

  • O'Brien, P., & El-Bermani, M. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823.
  • Edmunds, A. J. F., & Morris, J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of agricultural and food chemistry, 70(25), 7545–7564.
  • E. C. M. D. L. F. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8049–8054.
  • K. L. (2021). Capturing Peptide–GPCR Interactions and Their Dynamics. Molecules (Basel, Switzerland), 26(18), 5529.
  • Wang, X., Li, Y., & Zhang, Y. (2023). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic & medicinal chemistry letters, 95, 129482.
  • Selected pharmaceutical structures containing piperidine scaffold. (2023). ResearchGate. Retrieved from [Link]

  • Epibatidine. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Hwang, S. H., et al. (2017). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Scientific reports, 7(1), 1–10.
  • Stary, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinocpetive Properties. International journal of molecular sciences, 23(19), 11843.
  • Khan, I., et al. (2022).
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • E. C. M. D. L. F. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie (International ed. in English), 59(21), 8049–8054.
  • Edmunds, A. J. F., & Morris, J. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of agricultural and food chemistry, 70(25), 7525–7544.
  • Application of Bioisosteres in Drug Design. (2012). SlideShare. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0841.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

Sources

Validation

A Head-to-Head Comparison of Catalysts for the Synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a multitude of FDA-approved therapeutics. Its prevalence is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a multitude of FDA-approved therapeutics. Its prevalence is due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Specifically, 3-substituted piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and compounds targeting the central nervous system. The precise control over the stereochemistry and functionalization of the piperidine ring is paramount for achieving desired biological activity. One such valuable building block is 1-Boc-3-(aminomethyl)-3-methylpiperidine, which incorporates a protected primary amine and a quaternary center, offering a versatile platform for further chemical elaboration.

This guide provides a comprehensive head-to-head comparison of various catalytic systems for a crucial step in the synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine: the reduction of the nitrile precursor, 1-Boc-3-cyano-3-methylpiperidine. We will delve into the performance of three widely used catalysts—Raney® Nickel, Ruthenium, and Rhodium—supported by experimental data from analogous transformations, and provide detailed protocols to enable researchers to select the optimal catalyst for their specific needs.

Comparative Analysis of Catalytic Systems for Nitrile Reduction

The catalytic hydrogenation of a sterically hindered nitrile, such as 1-Boc-3-cyano-3-methylpiperidine, to the corresponding primary amine is a challenging yet critical transformation. The choice of catalyst profoundly impacts the reaction's efficiency, selectivity, and overall yield. Below is a comparative summary of Raney® Nickel, Ruthenium, and Rhodium catalysts for this purpose.

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Raney® Nickel H₂ (50-100 psi), 25-50 °C, Ethanol or MethanolCost-effective, readily available, highly active for various reductions.[1]Can be pyrophoric, requires careful handling, may lead to over-reduction or side reactions, moderate to high catalyst loading often required.[1]
Ruthenium-based H₂ (low to high pressure), various temperatures, broad solvent compatibility.High chemoselectivity, tolerance to a wide range of functional groups, can be used for both hydrogenation and transfer hydrogenation.[2][3]Generally more expensive than Raney® Nickel, catalyst preparation can be complex.
Rhodium-based H₂ (often at low pressure), mild temperatures, suitable for asymmetric hydrogenation with chiral ligands.Excellent for enantioselective synthesis, high turnover numbers, effective for hydrogenating aromatic systems.[4][5]High cost, sensitivity to impurities.

In-Depth Discussion of Catalytic Performance

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel, a fine-grained nickel-aluminum alloy, is a versatile and highly active hydrogenation catalyst.[1] Its primary advantage lies in its cost-effectiveness and broad applicability for the reduction of various functional groups, including nitriles.[1] For the synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine, Raney® Nickel can be an effective choice, particularly for large-scale production where cost is a significant factor.

However, the high reactivity of Raney® Nickel can also be a drawback. It can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the newly formed primary amine with the intermediate imine. Careful control of reaction conditions, such as temperature and pressure, is crucial to maximize the yield of the desired primary amine. Furthermore, the pyrophoric nature of dry Raney® Nickel necessitates careful handling procedures.[1]

Ruthenium Catalysts: The Champion of Selectivity

Ruthenium-based catalysts have emerged as powerful tools for the selective hydrogenation of nitriles to primary amines.[2] Ruthenium complexes, often with phosphine ligands, exhibit excellent chemoselectivity, tolerating a wide array of functional groups that might be sensitive to other catalysts.[2] This makes them particularly suitable for the synthesis of complex molecules where multiple functional groups are present.

For the reduction of 1-Boc-3-cyano-3-methylpiperidine, a ruthenium catalyst offers the potential for high yields of the primary amine with minimal side products. Both homogeneous and heterogeneous ruthenium catalysts have been developed, offering flexibility in reaction setup and catalyst recovery. While generally more expensive than Raney® Nickel, the enhanced selectivity and milder reaction conditions often justify the initial cost.

Rhodium Catalysts: The Specialist in Asymmetric Synthesis

Rhodium catalysts are renowned for their exceptional performance in asymmetric hydrogenation, enabling the synthesis of chiral molecules with high enantioselectivity.[4][5] While the target molecule in this guide, 1-Boc-3-(aminomethyl)-3-methylpiperidine, is achiral, the principles of rhodium catalysis are highly relevant for the synthesis of chiral piperidine derivatives.

In the context of nitrile reduction, rhodium catalysts can be highly effective, often operating under mild conditions. However, their high cost is a significant consideration. For the specific synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine, a rhodium catalyst might be considered overkill unless part of a broader synthetic strategy involving asymmetric transformations.

Experimental Protocols

The following are representative protocols for the catalytic hydrogenation of a nitrile precursor using the discussed catalysts. These should be adapted and optimized for the specific substrate, 1-Boc-3-cyano-3-methylpiperidine.

Protocol 1: Hydrogenation using Raney® Nickel
  • Catalyst Preparation: In a fume hood, carefully wash Raney® Nickel (slurry in water) with deionized water until the washings are neutral, followed by three washes with the reaction solvent (e.g., ethanol). The catalyst should be kept solvent-wet at all times.

  • Reaction Setup: To a hydrogenation vessel, add 1-Boc-3-cyano-3-methylpiperidine (1.0 eq) and the reaction solvent (e.g., ethanol, 15-25 mL per gram of substrate).

  • Catalyst Addition: Carefully add the prepared Raney® Nickel slurry (approximately 20% by weight of the substrate) to the reaction mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50-100 psi.

  • Reaction Monitoring: Stir the mixture vigorously at 25-50 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Hydrogenation using a Ruthenium Catalyst
  • Catalyst System: A suitable ruthenium catalyst is [Ru(p-cymene)Cl₂]₂ with a phosphine ligand such as triphenylphosphine (PPh₃).[2]

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under argon), charge a pressure reactor with the ruthenium precursor, the phosphine ligand, and the solvent (e.g., methanol or ethanol).

  • Catalyst Activation (if required): Some ruthenium catalysts require a pre-activation step. Follow the specific literature procedure for the chosen catalyst.

  • Substrate Addition: Add 1-Boc-3-cyano-3-methylpiperidine to the activated catalyst solution.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Reaction Monitoring: Heat the reaction to the optimal temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Visualizing the Synthetic Pathway and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.

Synthetic Pathway 1-Boc-3-cyano-3-methylpiperidine 1-Boc-3-cyano-3-methylpiperidine 1-Boc-3-(aminomethyl)-3-methylpiperidine 1-Boc-3-(aminomethyl)-3-methylpiperidine 1-Boc-3-cyano-3-methylpiperidine->1-Boc-3-(aminomethyl)-3-methylpiperidine Catalytic Hydrogenation (H₂, Catalyst)

Caption: Synthetic route to 1-Boc-3-(aminomethyl)-3-methylpiperidine.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Preparation Catalyst Preparation Substrate & Solvent Addition Substrate & Solvent Addition Catalyst Preparation->Substrate & Solvent Addition Hydrogenation Hydrogenation Substrate & Solvent Addition->Hydrogenation Reaction Monitoring Reaction Monitoring Hydrogenation->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion: Selecting the Right Tool for the Job

The synthesis of 1-Boc-3-(aminomethyl)-3-methylpiperidine via the reduction of its nitrile precursor can be effectively achieved using a variety of catalysts.

  • Raney® Nickel stands out as a cost-effective and highly active option, ideal for large-scale synthesis where procedural diligence in handling is established.

  • Ruthenium catalysts offer superior chemoselectivity and functional group tolerance, making them the preferred choice for complex substrates or when minimization of byproducts is critical.

  • Rhodium catalysts , while being the most expensive, are unparalleled for asymmetric synthesis and can be a powerful tool when chirality is a key consideration in related piperidine syntheses.

Ultimately, the choice of catalyst will depend on a careful consideration of factors such as cost, scale, the presence of other functional groups in the molecule, and the desired level of purity. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision and successfully synthesize this valuable building block for their drug discovery endeavors.

References

  • Sheng, M., Yang, Q., Huff, D., Schafer, A. G., Tucker, C., & Valco, D. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development, 26(3), 963-975. [Link]

  • Wikipedia. (2023, December 1). Raney nickel. In Wikipedia. Retrieved from [Link]

  • Werkmeister, S., Junge, K., & Beller, M. (2014). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. Tetrahedron Letters, 55(5), 1085-1088. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

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